Technical Documentation Center

AUY954 HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: AUY954 HCl
  • CAS: 820240-78-6

Core Science & Biosynthesis

Foundational

AUY954 Hydrochloride: Chemical Architecture, S1P1 Receptor Modulation, and Experimental Workflows

Executive Summary For drug development professionals and molecular biologists investigating sphingolipid signaling, AUY954 hydrochloride represents a critical pharmacological tool. As a highly selective, orally active sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug development professionals and molecular biologists investigating sphingolipid signaling, AUY954 hydrochloride represents a critical pharmacological tool. As a highly selective, orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator, it is instrumental in modeling immune cell trafficking, experimental autoimmune encephalomyelitis (EAE), and vascular permeability. This technical whitepaper deconstructs the structural biology, pharmacodynamics, and field-proven experimental methodologies required to deploy AUY954 HCl effectively in both in vitro and in vivo systems.

Chemical Profile and Structural Biology

AUY954 HCl is an advanced aminocarboxylate analogue of the prototypical S1P receptor modulator, fingolimod (FTY720). Unlike fingolimod, which requires in vivo phosphorylation by sphingosine kinases to become active and binds to multiple S1P receptor subtypes, AUY954 is inherently active and exhibits profound selectivity for S1P1 over S1P2, S1P3, and S1P4 1.

The molecule's architecture is meticulously designed for its target:

  • Hydrophobic Tail: The trifluoromethyl-biphenyl moiety provides exceptional lipophilicity, driving deep insertion into the hydrophobic binding pocket of the S1P1 receptor.

  • Rigid Linker: A benzo[b]thiophene core restricts conformational flexibility, enhancing receptor subtype selectivity.

  • Polar Headgroup: The β-alanine group acts as a bioisostere for the zwitterionic phosphate headgroup of endogenous sphingosine-1-phosphate (S1P), anchoring the molecule to basic amino acid residues within the receptor's orthosteric site.

  • Salt Form: The hydrochloride (HCl) salt formulation improves the thermodynamic solubility of the otherwise highly lipophilic free base, facilitating stable formulation.

Table 1: Physicochemical and Pharmacological Properties of AUY954 HCl

ParameterSpecification
Compound Name AUY954 Hydrochloride
CAS Number 820240-78-6
Chemical Formula C25H21ClF3NO2S
Molecular Weight 491.95 g/mol
Free Base Molecular Weight 455.50 g/mol
Primary Target S1P1 Receptor (EC50 ~1.2 nM)
Off-Target Profile >1000-fold selectivity over S1P2, S1P3, S1P4
Pharmacodynamics: The Mechanics of Functional Antagonism

While AUY954 HCl binds S1P1 as a low-nanomolar agonist, its therapeutic utility stems from its ability to induce functional antagonism 2.

Endogenous S1P binding typically results in transient receptor internalization followed by rapid recycling to the plasma membrane. In contrast, AUY954 locks the S1P1 receptor into a conformation that hyper-stimulates GRK2-mediated phosphorylation. This drives robust β-arrestin recruitment, pulling the receptor into the endosomal pathway. Rather than recycling, the AUY954-S1P1 complex is targeted by E3 ubiquitin ligases (such as WWP2) for irreversible proteasomal degradation 3.

By stripping S1P1 from the surface of lymphocytes, AUY954 blinds these cells to the S1P gradient required for egress from secondary lymphoid organs, resulting in profound, reversible lymphopenia.

Pathway A AUY954 HCl (Ligand) B S1P1 Receptor Activation A->B High Affinity Binding C GRK2 & β-Arrestin Recruitment B->C D Endosomal Internalization C->D E Proteasomal Degradation D->E Ubiquitinylation F Functional Antagonism (Lymphopenia) E->F Loss of Surface Receptors

Fig 1. AUY954-induced S1P1 receptor internalization and functional antagonism pathway.

Self-Validating Experimental Methodologies

Handling highly lipophilic GPCR modulators requires strict adherence to solvation thermodynamics. The following protocols are engineered to prevent compound precipitation, ensuring reproducible pharmacokinetics.

Protocol A: In Vitro Reconstitution and Cell-Based Assay

This protocol is optimized for evaluating S1P1 internalization or endothelial barrier function in vitro4.

  • Primary Solvation: Weigh the AUY954 HCl powder and dissolve it in 100% molecular-grade DMSO to yield a 10 mM stock.

    • Causality: DMSO disrupts the crystalline lattice of the lipophilic biphenyl core, ensuring complete solvation without hydrolysis.

  • Storage: Aliquot the stock into single-use vials and store at -80°C.

    • Causality: Prevents repeated freeze-thaw cycles that induce microscopic precipitation and degrade the compound over its 1-year stability window.

  • Carrier-Mediated Dilution: Dilute the stock to the working concentration (e.g., 50–300 nM) in serum-free media containing 0.1% fatty acid-free Bovine Serum Albumin (BSA) . Sonicate for 5 minutes prior to cell application.

    • Causality: AUY954 is highly hydrophobic and will rapidly adsorb to polystyrene plasticware. BSA acts as a lipid carrier, mimicking physiological transport mechanisms for sphingolipid analogues and maintaining the drug in solution.

  • Validation Check: Measure the absorbance of the final media at 600 nm. A baseline reading confirms the absence of micro-precipitates.

Protocol B: In Vivo Micellar Formulation for Murine Models

For oral or intravenous administration (e.g., in EAE models), aqueous buffers alone will cause AUY954 to crash out of solution. A co-solvent/surfactant system is mandatory 5.

  • DMSO Initiation: Add 10% (v/v) DMSO to the required mass of AUY954 HCl. Vortex until optically clear.

  • Micellar Encapsulation: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Mix thoroughly for 2 minutes.

    • Causality: PEG300 acts as a co-solvent, while Tween 80 reduces surface tension, forming stable micelles that encapsulate the hydrophobic trifluoromethyl-biphenyl moiety, protecting it from the aqueous phase.

  • Aqueous Integration: Slowly titrate 45% (v/v) Saline or PBS into the mixture while continuously vortexing.

    • Causality: Gradual addition prevents localized supersaturation and "crashing out" of the active pharmaceutical ingredient (API).

  • Validation Check: Visual inspection against a light source should reveal a completely transparent, homogeneous solution. Any turbidity indicates premature aqueous addition, requiring complete reconstitution.

Translational Implications: Autoimmunity and Vascular Biology

AUY954 has demonstrated profound efficacy in preventing experimental autoimmune neuritis and ameliorating clinical disability in multiple sclerosis (MS) models 6. By enforcing S1P1 functional antagonism, it sequesters autoreactive T-cells in the lymph nodes, preventing their infiltration into the central nervous system.

A Critical Caveat for Researchers: While short-term administration of S1P1 agonists enhances endothelial barrier function, prolonged exposure to AUY954 induces S1P1 degradation in vascular endothelial cells. Because endothelial S1P1 is required to maintain adherens junctions, chronic functional antagonism can paradoxically induce vascular permeability and pulmonary leak 4. Drug development professionals must carefully titrate dosing schedules to balance immunosuppressive efficacy against the risk of vascular edema.

References
  • Maceyka, M., et al. "An update on the biology of sphingosine 1-phosphate receptors." National Institutes of Health (PMC). Available at:[Link]

  • Oo, M. L., et al. "Engagement of S1P1-degradative mechanisms leads to vascular leak in mice." Journal of Clinical Investigation (SciSpace). Available at:[Link]

  • Natarajan, V., et al. "Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury." National Institutes of Health (PMC). Available at:[Link]

  • Gentile, A., et al. "Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis." MDPI. Available at:[Link]

Sources

Exploratory

Selective S1P1 Receptor Modulation by AUY954: A Technical Guide to Pharmacodynamics and Experimental Validation

Executive Summary Sphingosine-1-phosphate (S1P) is a ubiquitous bioactive lipid mediator that regulates critical physiological processes, including lymphocyte trafficking, neuroinflammation, and endothelial barrier integ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingosine-1-phosphate (S1P) is a ubiquitous bioactive lipid mediator that regulates critical physiological processes, including lymphocyte trafficking, neuroinflammation, and endothelial barrier integrity, via five G protein-coupled receptors (S1P1–5)[1]. Early pharmacological interventions, such as the prodrug fingolimod (FTY720), acted as pan-agonists across multiple S1P receptors, leading to off-target adverse effects. The development of AUY954 , an aminocarboxylate analogue of fingolimod, represents a significant leap in precision pharmacology. As a monoselective S1P1 agonist, AUY954 provides an unparalleled molecular probe for isolating S1P1-dependent phenomena in autoimmune and inflammatory disease models[1].

This whitepaper provides an in-depth technical synthesis of AUY954’s pharmacological profile, its molecular mechanism of functional antagonism, and field-proven experimental protocols for both in vitro and in vivo validation.

Pharmacological Profile and Receptor Selectivity

AUY954 was engineered to eliminate the polar head group requirement for in vivo phosphorylation (unlike fingolimod), allowing it to act directly on the receptor[2]. Its structural optimization yields a sub-nanomolar to low-nanomolar affinity exclusively for the S1P1 receptor, with negligible activity at S1P2–5[3].

Quantitative Data: AUY954 Receptor Selectivity

To contextualize the selectivity of AUY954, the half-maximal effective concentrations (EC50) across the human S1P receptor family are summarized below.

Receptor SubtypeEC50 Value (nM)Selectivity Fold (vs. S1P1)Primary Physiological Expression
S1P1 1.2Reference (1x)Lymphocytes, Endothelial Cells, Astrocytes
S1P2 >10,000>8,333xSmooth Muscle, Endothelium
S1P3 1,210~1,000xHeart, Endothelium (associated with bradycardia)
S1P4 >1,000>833xLymphoid Tissues
S1P5 340~283xCentral Nervous System (Oligodendrocytes)

Data synthesized from standardized GTP-γ-35S binding assays in CHO cell membranes[3].

Molecular Mechanism: From Agonism to Functional Antagonism

The therapeutic efficacy of AUY954 is rooted in a paradoxical mechanism known as functional antagonism . While AUY954 binds as an agonist—initially triggering Gi-protein coupling and downstream ERK/AKT kinase activation—its sustained presence alters the receptor's lifecycle[1].

The Causality of Functional Antagonism: Endogenous S1P binding allows S1P1 to internalize and subsequently recycle back to the plasma membrane, maintaining a functional gradient sensor. In contrast, AUY954 binding induces hyper-phosphorylation of the S1P1 C-terminal tail by G protein-coupled receptor kinase 2 (GRK2). This leads to robust β-arrestin recruitment and clathrin-mediated endocytosis. Once in the endosome, the AUY954-S1P1 complex undergoes polyubiquitination, routing the receptor to the proteasome for irreversible degradation[4]. The physical absence of S1P1 on the lymphocyte surface blinds the cell to the S1P gradient, trapping it within secondary lymphoid organs and inducing profound peripheral lymphopenia[1].

S1P1_Signaling AUY954 AUY954 (S1P1 Agonist) S1P1 S1P1 Receptor (Plasma Membrane) AUY954->S1P1 High Affinity Binding Gi Gi Protein Activation (cAMP ↓, ERK/AKT ↑) S1P1->Gi Transient Signaling GRK2 GRK2 Phosphorylation S1P1->GRK2 Receptor Desensitization Arrestin β-Arrestin Recruitment GRK2->Arrestin Endosome Endosomal Internalization Arrestin->Endosome Clathrin-mediated Proteasome Proteasomal Degradation (Functional Antagonism) Endosome->Proteasome Polyubiquitination

Caption: AUY954-induced S1P1 signaling, internalization, and proteasomal degradation pathway.

In Vitro Profiling: Self-Validating Assay Protocols

To establish the potency and mechanism of AUY954, researchers rely on orthogonal in vitro assays. The following protocol utilizes a self-validating logic: the GTPγS assay confirms direct receptor-G protein coupling, while the cAMP assay confirms downstream functional consequences.

Protocol 1: [35S]GTPγS Binding Assay

Causality: S1P1 is a Gi-coupled GPCR. Agonist binding catalyzes the exchange of GDP for GTP on the Gαi subunit. Using the non-hydrolyzable radioligand [35S]GTPγS allows the accumulation of the activated G-protein complex, providing a direct, quantifiable measure of receptor activation[3].

  • Membrane Preparation: Isolate plasma membranes from CHO cells stably transfected with human S1P1. Homogenize in ice-cold buffer and centrifuge at 40,000 × g.

  • Assay Buffer Formulation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP. Critical Step: The inclusion of GDP is required to suppress basal, ligand-independent G-protein activation, ensuring a high signal-to-noise ratio.

  • Ligand Incubation: Dispense 10 µg of membrane protein per well. Add AUY954 in serial dilutions (0.01 nM to 10 µM) alongside 0.1 nM [35S]GTPγS.

  • Reaction: Incubate the microplate for 120 minutes at room temperature to reach equilibrium[3].

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using a liquid scintillation counter.

In Vivo Pharmacodynamics & Disease Modeling

AUY954 has demonstrated profound efficacy in stringent in vivo models, including heart allograft rejection and Experimental Autoimmune Encephalomyelitis (EAE)[5]. Interestingly, while AUY954 restricts the egress of pathogenic T cells, it permits the accumulation of plasmacytoid dendritic cells (pDCs) in the central nervous system, which act as a vital cofactor in quieting autoimmune responses[6].

Protocol 2: Evaluating AUY954 in the EAE Mouse Model

Causality: EAE is a well-established proxy for human multiple sclerosis. Immunization with myelin oligodendrocyte glycoprotein (MOG35-55) breaks immune tolerance, generating autoreactive T cells. By administering AUY954, researchers can validate the drug's ability to trap these pathogenic cells in the lymph nodes, thereby ameliorating neuroinflammation and clinical paralysis[5].

  • Acclimatization: Utilize 6–8 week-old female C57BL/6 mice.

  • Immunization (Day 0): Subcutaneously inject an emulsion of MOG35-55 peptide (85% purity) in Complete Freund's Adjuvant (CFA)[5].

  • Blood-Brain Barrier Permeabilization: Administer an intravenous injection of 500 ng Pertussis Toxin (PTX) on Day 0 and Day 2 post-immunization to facilitate immune cell entry into the CNS[5].

  • AUY954 Administration: To evaluate direct neuroprotective effects, implant subcutaneous osmotic minipumps one week prior to immunization for continuous intracerebroventricular (icv) infusion of AUY954 (e.g., 0.55 to 2.7 µ g/day dissolved in 10% Solutol/Kolliphor HS15)[5]. Alternatively, oral gavage (3-10 mg/kg) can be used for systemic evaluation.

  • Clinical Scoring: Assess animals daily on a 0–5 scale (0 = no signs; 1 = flaccid tail; 2 = hindlimb weakness; 3 = hindlimb paresis; 4 = tetraparalysis; 5 = death)[5].

  • Validation via S1P1-S5A Mutants: Self-Validating Step: To prove that receptor degradation is the sole driver of efficacy, replicate the model in S1P1-S5A knockin mice (where C-terminal serines are mutated to alanines). These mice resist AUY954-induced receptor internalization, thereby nullifying the drug's lymphopenic effects and proving the mechanistic causality[4].

EAE_Protocol Acclimate Acclimatization (C57BL/6 Mice) Immunize Immunization (MOG35-55 + CFA) Acclimate->Immunize PTX Pertussis Toxin (Day 0 & 2) Immunize->PTX AUY954 AUY954 Administration (Oral/ICV) PTX->AUY954 Preventive or Therapeutic Score Daily Clinical Scoring (Scale 0-5) AUY954->Score Harvest Tissue Harvest (CNS & Lymph Nodes) Score->Harvest End of Study

Caption: Experimental workflow for evaluating AUY954 efficacy in the EAE mouse model.

Endothelial Implications: The Vascular Leak Paradox

While the functional antagonism of S1P1 is highly beneficial for immunosuppression, it presents a critical pharmacological paradox in the vascular endothelium.

Mechanistic Causality of Adverse Effects: Endothelial S1P1 signaling is strictly required for the assembly and maintenance of adherens junctions (via VE-cadherin)[4]. Prolonged exposure to high doses of AUY954 induces quantitative receptor degradation not just in lymphocytes, but also in the lung vascular endothelium[4]. The loss of S1P1 from the endothelial plasma membrane loosens adherens junctions, leading to a massive increase in vascular permeability[4]. In experimental models of lung injury, sustained administration of AUY954 (5 mg/kg) exacerbates vascular leak, pulmonary edema, and mortality[7]. This highlights the critical need for precise dosing regimens when utilizing S1P1 modulators in clinical and preclinical settings.

References

  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery Source: NIH (PMC)[Link]

  • An Update on Sphingosine-1-Phosphate Receptor 1 Modulators Source: NIH (PMC)[Link]

  • Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis Source: MDPI[Link]

  • Engagement of S1P1-degradative mechanisms leads to vascular leak in mice Source: SciSpace (JCI)[Link]

  • Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury Source: NIH (PMC)[Link]

  • A sphingosine-1-phosphate Receptor 1-directed Agonist Reduces Central Nervous System Inflammation in a Plasmacytoid Dendritic Cell-Dependent Manner Source: NIH (PubMed)[Link]

Sources

Foundational

therapeutic potential of AUY954 in autoimmune diseases

The Therapeutic Potential of AUY954 in Autoimmune Diseases: A Technical Guide to S1P₁ Receptor Modulation Executive Summary The therapeutic landscape for autoimmune diseases has been significantly advanced by the discove...

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of AUY954 in Autoimmune Diseases: A Technical Guide to S1P₁ Receptor Modulation

Executive Summary

The therapeutic landscape for autoimmune diseases has been significantly advanced by the discovery of sphingosine-1-phosphate (S1P) receptor modulators. While first-generation agents like fingolimod (FTY720) provided breakthrough efficacy in multiple sclerosis, their lack of receptor subtype selectivity introduced off-target liabilities. AUY954 has emerged as a potent, orally bioavailable, and monoselective S1P₁ modulator. This whitepaper provides an in-depth mechanistic analysis of AUY954, detailing its unique "functional antagonism" paradigm, in vivo efficacy profiles, and standardized experimental protocols for preclinical evaluation.

Molecular Pharmacology & Selectivity Profile

Unlike fingolimod, which is a prodrug requiring in vivo phosphorylation by sphingosine kinases to become active[1], AUY954 is an inherently active molecule. It binds directly to the S1P₁ receptor with high affinity[2].

The critical advantage of AUY954 lies in its monoselectivity. The S1P receptor family comprises five subtypes (S1P₁₋₅). Activation of S1P₃ is heavily implicated in adverse cardiovascular events (e.g., bradycardia) and the disruption of epithelial barrier functions[3]. By maintaining strict selectivity for S1P₁, AUY954 isolates the desired immunosuppressive mechanism from these off-target toxicities.

Table 1: In Vitro Selectivity Profile of AUY954

Receptor Subtype EC₅₀ Value (nM) Selectivity Ratio (vs. S1P₁)
S1P₁ 1.2 1x (Target)
S1P₂ >10,000 >8,333x
S1P₃ 1,210 ~1,008x
S1P₄ >1,000 >833x
S1P₅ 340 ~283x

Data sourced from in vitro GTPγS binding assays in CHO cells[2].

Mechanism of Action: The "Functional Antagonism" Paradigm

To understand the efficacy of AUY954, one must understand the spatial biology of lymphocytes. Naïve and central memory T cells rely on a steep S1P concentration gradient—high in the blood and efferent lymph, low in the lymphoid tissues—to egress from secondary lymphoid organs into circulation[4].

While AUY954 is classified biochemically as an agonist, its therapeutic mechanism is driven by functional antagonism . The causality of this mechanism unfolds in a highly specific sequence:

  • Agonistic Binding: AUY954 binds to surface S1P₁ on lymphocytes.

  • Hyper-Phosphorylation: This binding induces GRK2-mediated phosphorylation of the C-terminal tail of the S1P₁ receptor[1].

  • Internalization: The phosphorylated tail recruits β-arrestin, triggering rapid clathrin-mediated endocytosis of the receptor[1].

  • Proteasomal Degradation: Unlike endogenous S1P, which allows the receptor to recycle back to the membrane, AUY954 forces the internalized S1P₁ into the ubiquitination pathway, resulting in irreversible proteasomal degradation[1][4].

Because the lymphocytes are stripped of their surface S1P₁ receptors, they become "blind" to the systemic S1P gradient. Consequently, autoreactive T and B cells are physically sequestered within the lymph nodes, preventing their infiltration into target tissues such as the central and peripheral nervous systems[1][5].

G AUY954 AUY954 (S1P1 Selective Modulator) S1P1_Membrane S1P1 Receptor (Lymphocyte Membrane) AUY954->S1P1_Membrane Agonistic Binding GRK2 GRK2-Mediated Phosphorylation S1P1_Membrane->GRK2 Activation Arrestin β-Arrestin Recruitment GRK2->Arrestin Tail Phosphorylation Internalization Receptor Internalization (Endosome) Arrestin->Internalization Clathrin-mediated Degradation Proteasomal Degradation (Loss of Surface S1P1) Internalization->Degradation Ubiquitination Lymph_Node Lymphocyte Egress Blockade (Retention in Lymph Nodes) Degradation->Lymph_Node Functional Antagonism Immunosuppression Immunosuppression (Autoimmune Disease Mitigation) Lymph_Node->Immunosuppression Reduced Autoreactive T-cells

Fig 1: AUY954-induced S1P1 functional antagonism and lymphocyte sequestration pathway.

In Vivo Efficacy: Experimental Autoimmune Neuritis (EAN)

AUY954 has demonstrated profound efficacy in various T cell-mediated pathologies, most notably in Experimental Autoimmune Neuritis (EAN)—a highly validated animal model for human inflammatory demyelinating polyradiculoneuropathy (e.g., Guillain-Barré syndrome)[5].

When administered chronically (10 mg/kg), AUY954 almost completely prevents the onset of peripheral paralysis[2]. The mechanism is validated histologically: sciatic nerves of AUY954-treated EAN rats show dramatically decreased T cell, B cell, and macrophage infiltration[2][5]. Furthermore, local expression of destructive inflammatory mediators, including Interleukin-17 (IL-17) and matrix metalloproteinase-9 (MMP-9), is significantly suppressed, thereby preserving the myelin sheath[5].

Standardized Experimental Protocol: Evaluating AUY954 in the EAN Model

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the formulation and administration of AUY954 for in vivo autoimmune models.

Phase 1: Formulation Preparation (Clear Solution)

AUY954 is highly lipophilic. To achieve a clear, orally bioavailable solution without precipitation, a specific co-solvent system is required[6].

  • Primary Stock: Weigh the required mass of AUY954 and dissolve completely in 10% DMSO [6].

  • Solubilization: Add 40% PEG300 to the primary stock and vortex until homogenous.

  • Micellar Dispersion: Add 5% Tween 80 . This surfactant is critical for preventing the compound from crashing out of solution upon introduction to aqueous media[6].

  • Final Dilution: Slowly add 45% sterile Saline (or PBS) dropwise while continuously vortexing to reach the final working concentration (e.g., 2 mg/mL for a standard 10 mg/kg dose in a 200g rat)[6].

Phase 2: In Vivo Workflow (EAN Rat Model)
  • Acclimatization: Utilize adult female Lewis rats (150-200g). Acclimate for 7 days prior to baseline behavioral scoring.

  • Disease Induction (Day 0): Immunize rats via subcutaneous injection at the base of the tail with 100 µL of an emulsion containing bovine peripheral nerve myelin (BPM) mixed with Complete Freund's Adjuvant (CFA).

  • Dosing Regimen: Administer AUY954 (10 mg/kg) via oral gavage daily. For prophylactic study designs, begin dosing on Day 0. For therapeutic designs, begin dosing at the first sign of clinical symptoms (typically Day 10)[2][5].

  • Clinical Scoring: Assess neurological deficits daily using a validated 0-10 scale (0 = normal, 10 = death due to severe paralysis).

  • Validation & Readouts (Day 16): Euthanize animals at peak disease severity.

    • Pharmacodynamic Validation: Collect whole blood to quantify circulating lymphocyte counts (lymphopenia confirms successful S1P₁ functional antagonism).

    • Histology: Harvest sciatic nerves, fix in 4% paraformaldehyde, and stain with H&E and Luxol Fast Blue to quantify cellular infiltration and demyelination[5].

Translational Challenges: The Vascular Permeability Paradox

While AUY954 is a powerful immunosuppressant, researchers must carefully titrate exposure due to the dual role of S1P₁. Endothelial cells heavily express S1P₁, which is essential for maintaining adherens junction assembly and vascular barrier integrity[4].

Prolonged, high-dose exposure to S1P₁-degradative agonists like AUY954 can induce functional antagonism not just on lymphocytes, but on the vascular endothelium[3][4]. The resulting loss of endothelial S1P₁ loosens adherens junctions, leading to exacerbated vascular leak and potential pulmonary edema[3][4]. This paradox dictates that drug development professionals must optimize dosing kinetics to achieve a therapeutic window that maximizes lymphocyte sequestration while sparing sufficient endothelial S1P₁ reserves to maintain vascular integrity.

References

  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK_iGaS2YQJWVyNlJ1VBEM_xXIJbJHD31kT0MTOYjzjuYZqFsp-u-F1vFsxMf6Nm9nWRoUrdsZwUUlkZlRMXKapdVtsJ9M-uwLG1N9hQFtY5edCNJSycLiUL7PtBdLvd-FK8j6zECLFiLBUUU=]
  • AUY954 (CAS Number: 820240-77-5) - Cayman Chemical. Cayman Chemical.[https://vertexaisearch.cloud.google.
  • AUY954 HCl - TargetMol. TargetMol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1tUeoWby5ZlMHAmC2hzCDxfM6a1890CdqkkAkUotSA30YgvIZFBwyFEZu2Zf2JRso_Ucfy0XFeTEb-olC6gs6TSlmp2lmlYIiKk2-2WZXNtkPUm6IBl4B-vNeAZDMHVt7lfsvMMG6v1AY]
  • AUY954, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFHTd68VJcGre5yZRvmUtBiAMeA_daP-7PIahQqWcjLfAQ4NeyjC7c2ewPRHnzneXH_6engpuuSEomO4XG-mM2ZzagqkJNs7EpzKo_EEq1eYGRHMsjLRPNUU7fLFGU2H0Yczp]
  • Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury. American Journal of Respiratory Cell and Molecular Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCxhxMM-xj99Hsy7pHXuCqWJxk6Z4O_ehO9i_9BWcOAy1Tp6foxUCNcxEwUO6-Gc6JcFBbFHhKyPz0hqEMNzBLlEc4Rtwn-deogcQ49xis_300JMquu-c3GTQ8f29JY_O50NxwqtjtdJo7WVV3XIwZLqscZep1_Z0=]
  • Engagement of S1P1-degradative mechanisms leads to vascular leak in mice. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDLfy0WkjlK9MgzmdQYlGUvOKgXYvJlbEy3lVgpXKous8uypQW2HDyokfVmDsiiTTn5aA_0U19J2G3JsSehlJRk2gFSJBXEAWwncoKE8UT_ikRKJOEdEgxHg4AmuESDg0nk7oF4CRpD5qYoQ5fYreC9nG0i5pj7-1jxC9jqggxYLB6bXEkTeGJJcNhHzepb_UmtlgW7Ei_C1i4shjuqA==]

Sources

Exploratory

AUY954 Free Base vs. AUY954 HCl: A Comprehensive Guide to S1P1 Receptor Modulator Formulation and Application

Introduction Sphingosine-1-phosphate (S1P) receptors govern critical physiological processes, including lymphocyte trafficking, vascular integrity, and immune regulation[1]. Among the pharmacological agents developed to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sphingosine-1-phosphate (S1P) receptors govern critical physiological processes, including lymphocyte trafficking, vascular integrity, and immune regulation[1]. Among the pharmacological agents developed to target this system, AUY954 stands out as a highly potent, monoselective agonist of the S1P1 receptor (EC50 = 1.2 nM)[1][2]. Unlike non-selective modulators like fingolimod (FTY720), 1 for dissecting S1P1-dependent mechanisms without off-target effects on S1P3, which are often associated with bradycardia and vascular leakage[3][4].

For researchers and drug development professionals, selecting the correct chemical form of AUY954—either the free base or the hydrochloride (HCl) salt —is a critical decision that directly impacts solubility, formulation stability, and experimental reproducibility[5][6]. This whitepaper provides an in-depth technical analysis of the physicochemical differences between AUY954 free base and AUY954 HCl, elucidates the causality behind formulation choices, and establishes self-validating protocols for both in vitro and in vivo applications.

Physicochemical Properties: Free Base vs. HCl Salt

The transition from a free base to an HCl salt is a fundamental strategy in medicinal chemistry to enhance the aqueous solubility and dissolution rate of lipophilic compounds[7]. AUY954, an aminocarboxylate analog, is inherently hydrophobic due to its benzothiophene and trifluoromethyl-phenyl moieties[2][5].

  • AUY954 Free Base: Highly lipophilic and readily soluble in organic solvents like dimethyl sulfoxide (DMSO) (up to 50 mM)[2]. It is ideal for in vitro cellular assays where DMSO concentrations can be kept below the cytotoxic threshold (typically <0.1% v/v). However, its poor aqueous solubility makes it challenging for in vivo dosing without complex surfactant-based vehicles (e.g., Solutol/Kolliphor HS15 or PEG/Tween mixtures)[6][8].

  • AUY954 HCl: The protonation of the secondary amine in AUY954 forms a hydrochloride salt, significantly decreasing the lattice energy required for aqueous solvation[7][9]. This form exhibits 5 and simulated physiological fluids, making it the preferred choice for oral (PO) or intravenous (IV) administration in animal models, ensuring more predictable pharmacokinetics and bioavailability[5][10].

Table 1: Comparative Physicochemical Properties of AUY954 Forms

PropertyAUY954 Free BaseAUY954 HCl
CAS Number 820240-77-5[2]820240-78-6[6]
Molecular Formula C25H20F3NO2S[2]C25H20F3NO2S · HCl[10]
Molecular Weight 455.49 g/mol [2]491.95 g/mol
Primary Solvent DMSO (up to 50 mM)[2]DMSO, Aqueous Buffers, Saline[10]
In Vivo Formulation Requires 10% Solutol/Kolliphor or PEG/Tween[6][8]Saline, mild HCl/DMSO mixtures, or direct suspension[10][11]
Optimal Application In vitro high-throughput screening, cell cultureIn vivo pharmacokinetics, oral/IV dosing
Storage (Solid) 4°C desiccated or -20°C[2]-20°C for long-term stability[6]

Mechanism of Action: S1P1 Modulation and Degradation

The therapeutic efficacy of AUY954 is rooted in its ability to act as a "functional antagonist" despite being a biochemical agonist[12]. Upon binding to S1P1, AUY954 triggers profound receptor internalization. Unlike the natural ligand S1P, which allows the receptor to recycle back to the plasma membrane, 12 leading to WWP2-dependent polyubiquitination and subsequent proteasomal degradation[1][3][12].

This loss of surface S1P1 on lymphocytes abolishes their ability to follow the S1P gradient out of lymphoid organs, resulting in rapid, reversible lymphopenia—a mechanism highly effective in preventing allograft rejection and autoimmune neuritis[1][2][5].

G AUY954 AUY954 (S1P1 Agonist) S1P1 S1P1 Receptor (Plasma Membrane) AUY954->S1P1 Binds (EC50 1.2 nM) Internalization Receptor Internalization S1P1->Internalization GRK2/β-arrestin Ubiquitination WWP2-Dependent Polyubiquitination Internalization->Ubiquitination Sustained Signaling Degradation Proteasomal Degradation Ubiquitination->Degradation Proteasome Targeting Lymphopenia Lymphocyte Sequestration (Lymphopenia) Degradation->Lymphopenia Loss of Surface S1P1

S1P1 Signaling and Degradation Pathway Induced by AUY954

Experimental Methodologies: Causality and Validation

To ensure scientific integrity, the choice between AUY954 free base and HCl must be dictated by the experimental environment. The following protocols demonstrate the self-validating application of each form.

Protocol 1: In Vitro S1P1 Internalization and Kinase Activation Assay

Rationale: The Free Base is utilized here because cell culture media can tolerate small volumes of DMSO, ensuring complete dissolution without the need for pH adjustments that might perturb cellular homeostasis[2][11].

  • Reagent Preparation: Dissolve AUY954 Free Base in 100% anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20°C to prevent freeze-thaw degradation[2][11].

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably transfected with human S1P1 in 6-well plates. Grow to 80% confluence in F-12K medium supplemented with 10% FBS[1][5].

  • Starvation: Wash cells twice with PBS and incubate in serum-free medium for 12 hours to establish a baseline, minimizing background kinase (Erk/Akt) activation[1][2].

  • Treatment: Dilute the 10 mM stock in serum-free medium to achieve working concentrations (e.g., 0.1 nM, 1.0 nM, 10 nM). Ensure final DMSO concentration is ≤0.1%. Treat cells for 30 minutes (for kinase activation) or 2 hours (for receptor internalization)[1][2].

  • Validation: Lyse cells and perform Western blotting. Probe for phosphorylated Erk (Tyr204) and Akt (Ser473) to confirm downstream activation, and use flow cytometry to quantify the loss of surface S1P1[1][2].

Protocol 2: In Vivo Lymphocyte Depletion Model (Lewis Rats)

Rationale: The HCl salt is selected for in vivo oral gavage. Its enhanced aqueous solubility allows for formulation in a well-tolerated aqueous vehicle, 5 and avoiding the toxicity associated with high-concentration organic solvents[5][10].

  • Formulation: Weigh AUY954 HCl powder. Dissolve in a vehicle consisting of 10% Solutol HS15 (or 10% DMSO/40% PEG300/50% Saline) to achieve a final concentration of 0.3 to 3.0 mg/mL[6][8]. The HCl salt ensures the compound remains in solution without precipitating upon contact with gastric fluids[4].

  • Administration: Administer the formulation via oral gavage to Lewis rats at a dose of 3 mg/kg[5].

  • Blood Sampling: Collect peripheral blood samples via the tail vein at baseline (0 h), 2 h, 6 h, 24 h, and 48 h post-dose[1][5].

  • Quantification: Use a hematology analyzer to measure peripheral lymphocyte counts (PLC).

  • Validation: A successful and self-validating experiment will show a >80% reduction in PLC at 6 hours (peak efficacy) with a return to baseline by 48 hours, confirming the reversible nature of AUY954-induced lymphopenia[1][5].

Conclusion

The monoselective S1P1 agonist AUY954 is a powerful pharmacological probe and potential therapeutic agent. However, its successful application hinges on understanding the distinct physicochemical properties of its free base and HCl salt forms. The free base offers high lipophilicity suitable for DMSO-based in vitro assays, while the HCl salt provides the necessary aqueous solubility for robust, reproducible in vivo pharmacokinetics. By aligning the chemical form with the experimental environment, researchers can ensure the integrity, trustworthiness, and translational relevance of their data.

References

  • An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC - NIH.
  • Engagement of S1P1-degradative mechanisms leads to vascular leak in mice - SciSpace.
  • S1P Receptor Modulators in Cell Trafficking and Therapeutics - Ingenta Connect.
  • NVP-AUY954 | S1P1 agonist - Cellagen Technology.
  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC - NIH.
  • Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - MDPI.
  • A Monoselective Sphingosine-1-Phosphate Receptor-1 Agonist Prevents Allograft Rejection in a Stringent Rat Heart Transplantation Model - ResearchGate.
  • AUY954 HCl - TargetMol.
  • DEVELOPMENT OF IMMUNE MODULATORS TARGETING AUTOIMMUNE DISORDERS AND PULMONARY INJURY - Repository.
  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - ACS Medicinal Chemistry Letters.
  • ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5... - PLOS One.
  • Sphingosine 1 Phosphate at the Blood Brain Barrier... - PLOS One.
  • Crystal Structure Explains Crystal Habit for the Antiviral Drug Rimantadine Hydrochloride - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of AUY954 HCl Stock Solutions for S1P1 Receptor Modulation Studies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Immunology and Neuroscience. Executive Summary AUY954 HCl is a highly potent, orally bioavailable, and monoselective agonist of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Immunology and Neuroscience.

Executive Summary

AUY954 HCl is a highly potent, orally bioavailable, and monoselective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Unlike the pan-S1P receptor modulator FTY720 (fingolimod)—which requires in vivo phosphorylation by sphingosine kinase 2 and activates multiple receptor subtypes—AUY954 is an aminocarboxylate analog that acts directly on S1P1. This monoselectivity bypasses S1P3-mediated cardiovascular liabilities (e.g., bradycardia) while maintaining profound immunomodulatory efficacy.

AUY954 is a critical pharmacological probe used to prevent allograft rejection in stringent transplantation models ()[1], ameliorate experimental autoimmune neuritis (EAN) ()[2], and reduce central nervous system (CNS) inflammation in a plasmacytoid dendritic cell (pDC)-dependent manner ()[3]. This protocol provides a rigorously validated methodology for preparing AUY954 HCl stock solutions, ensuring maximum stability, solubility, and reproducibility in downstream in vitro and in vivo assays.

Physicochemical Properties

Understanding the molecular characteristics of AUY954 HCl is essential for accurate molarity calculations and storage.

PropertySpecification
Chemical Name 3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid hydrochloride
CAS Number 820240-77-5 (Free base)
Molecular Formula C₂₅H₂₀F₃NO₂S • HCl
Molecular Weight 491.96 g/mol (455.50 g/mol free base + 36.46 g/mol HCl)
Target S1P1 EC₅₀ ~1.2 nM
Max Solubility (DMSO) Up to 50 mM (~24.6 mg/mL)
Appearance White to off-white solid powder

Causality in Experimental Design: The "Why"

To guarantee a self-validating and robust experimental setup, every reagent choice in this protocol is grounded in specific physicochemical principles:

  • Solvent Selection (Anhydrous DMSO): AUY954 contains a highly hydrophobic biphenyl-benzothiophene core and a polar aminocarboxylate headgroup. Dimethyl sulfoxide (DMSO) provides the optimal dielectric constant to solvate both regions simultaneously, preventing the micelle formation or micro-precipitation that frequently occurs when attempting direct dissolution in aqueous buffers.

  • Salt Form (Hydrochloride): The HCl salt form is specifically chosen over the free base. Protonation of the secondary amine enhances the crystalline stability of the powder and significantly improves dissolution kinetics in polar aprotic solvents like DMSO.

  • Aliquot Strategy (Preventing Hydrolysis): DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock vial. Water drastically reduces the solubility limit of AUY954 HCl, leading to invisible micro-precipitation that artificially lowers the effective concentration. Single-use aliquots create a self-validating system where concentration fidelity is maintained across independent experiments.

Reconstitution Data & Dilution Tables

Use the following table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration.

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] (Note: MW used for calculations is 491.96 g/mol for the HCl salt).

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.033 mL (2033 µL)10.163 mL20.327 mL
5 mM 0.407 mL (407 µL)2.033 mL4.065 mL
10 mM 0.203 mL (203 µL)1.016 mL2.033 mL
50 mM (Max) 0.041 mL (41 µL)0.203 mL0.407 mL

Step-by-Step Preparation Protocol

Materials Required
  • AUY954 HCl powder (High purity, >99%)

  • Anhydrous DMSO (≥99.9%, sterile-filtered, sealed under Argon)

  • Amber or foil-wrapped microcentrifuge tubes (Low-bind)

  • Bath sonicator

Workflow
  • Equilibration: Allow the sealed vial of AUY954 HCl powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric condensation from forming on the cold powder, which would degrade the compound and alter the mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the original vial to create a 10 mM or 50 mM master stock.

  • Dissolution: Vortex the vial gently for 30 seconds. If particulates remain, place the vial in a room-temperature bath sonicator for 1–2 minutes.

  • Visual Quality Control (QC): Inspect the solution against a light source. The solution must be completely clear and colorless. If any cloudiness persists, continue sonication. This visual QC is the first step in the self-validating protocol.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in low-bind amber microcentrifuge tubes to protect from light-induced degradation.

  • Storage: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.

Workflow Step1 1. Weigh AUY954 HCl (Equilibrate to RT) Step2 2. Add Anhydrous DMSO (e.g., 203 µL per 1 mg) Step1->Step2 Step3 3. Vortex & Sonicate (QC: Clear Solution) Step2->Step3 Step4 4. Aliquot into Tubes (Single-Use Volumes) Step3->Step4 Step5 5. Store at -80°C (Desiccated & Dark) Step4->Step5

Fig 1. Step-by-step workflow for the preparation, quality control, and storage of AUY954 HCl stock solutions.

Biological Validation & Application Guidelines

To ensure the integrity of the prepared stock, researchers must implement a self-validating biological QC step prior to large-scale in vivo use.

In Vitro QC Assay: AUY954 functions as a functional antagonist by driving S1P1 internalization. Treat a small cohort of S1P1-expressing cells (e.g., CHO-hS1P1 cells) with a 10 nM dilution of the stock. Measure downstream Akt phosphorylation (Ser473) at 15 minutes, or receptor downregulation via flow cytometry at 2 hours. A positive signal confirms the compound's active state and validates the stock concentration.

In Vivo Dosing Preparation: For in vivo administration (e.g., oral gavage), the DMSO stock must be diluted into an appropriate vehicle to prevent solvent toxicity. A standard, well-tolerated formulation is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . Critical Step: Always add the DMSO stock to the PEG300/Tween-80 mixture first and vortex thoroughly before slowly adding the aqueous saline phase dropwise to prevent precipitation.

Pathway AUY954 AUY954 HCl (Monoselective S1P1 Agonist) S1P1 S1P1 Receptor (Lymphocyte Surface) AUY954->S1P1 High Affinity Binding Gi Gi Protein Activation (Activates Akt/ERK) S1P1->Gi Transient Signaling Internalization Receptor Internalization & Proteasomal Degradation S1P1->Internalization Functional Antagonism Sequestration Lymphocyte Sequestration (Trapped in Lymph Nodes) Internalization->Sequestration Loss of Egress Gradient Efficacy Reduced CNS Inflammation & Prolonged Allograft Survival Sequestration->Efficacy Immunomodulation

Fig 2. Mechanistic pathway of AUY954-mediated S1P1 functional antagonism and downstream immunomodulation.

References

  • Pan S, Mi Y, Pally C, Beerli C, Chen A, Guerini D, Hinterding K, Nuesslein-Hildesheim B, Tuntland T, Lefebvre S, Liu Y, Gao W, Chu A, Brinkmann V, Bruns C, Streiff M, Cannet C, Cooke N, Gray N. (2006). "A monoselective sphingosine-1-phosphate receptor-1 agonist prevents allograft rejection in a stringent rat heart transplantation model." Chemistry & Biology, 13(11):1227-34. Available at:[Link]

  • Galicia-Rosas G, Pikor N, Schwartz JA, Rojas O, Jian A, Summers-Deluca L, Ostrowski M, Nuesslein-Hildesheim B, Gommerman JL. (2012). "A sphingosine-1-phosphate receptor 1-directed agonist reduces central nervous system inflammation in a plasmacytoid dendritic cell-dependent manner." The Journal of Immunology, 189(7):3700-6. Available at:[Link]

  • Zhang ZY, Zhang Z, Zug C, Nuesslein-Hildesheim B, Leppert D, Schluesener HJ. (2009). "AUY954, a selective S1P1 modulator, prevents experimental autoimmune neuritis." Journal of Neuroimmunology, 216(1-2):59-65. Available at:[Link]

Sources

Application

Application Note: Advanced Vehicle Formulation and Oral Administration Protocols for AUY954 HCl in Rodent Models

Executive Summary & Physicochemical Rationale AUY954 is a potent, monoselective sphingosine-1-phosphate receptor 1 (S1P1) agonist utilized extensively to study lymphocyte trafficking, immunosuppression, and vascular inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

AUY954 is a potent, monoselective sphingosine-1-phosphate receptor 1 (S1P1) agonist utilized extensively to study lymphocyte trafficking, immunosuppression, and vascular integrity. Unlike its predecessor FTY720, AUY954 is an aminocarboxylate analog that lacks a highly polar headgroup . While this structural modification confers remarkable selectivity for S1P1 over S1P3—thereby mitigating cardiovascular liabilities—it renders the molecule highly lipophilic and poorly soluble in standard aqueous buffers.

When administering AUY954 HCl in vivo via oral gavage (PO), the primary experimental hurdle is overcoming its modest aqueous solubility to ensure reliable gastrointestinal absorption. If prepared in simple saline, the compound will precipitate, leading to erratic dosing, high inter-subject variability, and failure to achieve the profound, reversible lymphopenia characteristic of S1P1 functional antagonism .

To solve this, two field-validated formulation strategies have been developed: a Macromolecular Complexation System for maximum exposure, and a Co-Solvent Solubilization System for multi-day dosing tolerability.

Causality in Formulation Design: The "Why" Behind the Excipients

A self-validating protocol requires an understanding of the causality behind each reagent. The excipients chosen for AUY954 HCl are not arbitrary; they directly address the molecule's physicochemical barriers.

System A: The Complexation Suspension (Optimized for Single-Dose PK/PD)

Developed by the original discovery team , this vehicle uses a multi-pronged approach to force AUY954 into an absorbable state:

  • 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin): Acts as a host molecule. Its hydrophobic interior cavity accommodates the lipophilic biphenyl moiety of AUY954, while its hydrophilic exterior ensures solubility in the aqueous phase.

  • 1% HPMC (Hydroxypropyl Methylcellulose): Acts as a suspending agent and viscosity modifier. If the inclusion complex reaches its solubility limit, HPMC prevents rapid sedimentation of any micro-particulates, ensuring the dose remains homogenous during the gavage procedure.

  • 1% Pluronic F68: A non-ionic surfactant that reduces surface tension, aiding in the wetting of the AUY954 HCl powder and preventing aggregation.

  • Methanesulfonic Acid (MSA) to pH 2.1: The highly acidic environment maintains the protonation state of the basic amine in the AUY954 HCl salt, maximizing its ionization and inherent solubility before cyclodextrin complexation.

System B: Co-Solvent Solubilization (Optimized for Multi-Day Dosing)

Because a pH 2.1 vehicle can cause gastric irritation during chronic dosing, a co-solvent approach is preferred for longitudinal studies .

  • PEG 300 (30-50% v/v): A water-miscible co-solvent that disrupts the hydrogen bonding network of water, drastically lowering the dielectric constant of the vehicle to facilitate the dissolution of the lipophilic drug.

  • 5% Dextrose in Water (D5W): Acts as the aqueous diluent while providing isotonicity to prevent osmotic shock to the gastrointestinal mucosa.

Quantitative Data & Expected Outcomes

The following table summarizes the expected pharmacokinetic (PK) and pharmacodynamic (PD) parameters when utilizing these optimized vehicles for oral administration in rodents.

ParameterValue / ObservationReference / Source
Target Profile S1P1 (Monoselective Agonist)Pan et al.
System A Vehicle 20% HP-β-CD, 1% HPMC, 1% Pluronic F68, pH 2.1Pan et al.
System B Vehicle PEG 300 / 5% Dextrose (D5W)Idzko et al.
Typical PO Dose 1.0 - 3.0 mg/kg (up to 100 mg/kg for tox studies)Pan et al.
Plasma Exposure (AUC₀₋₄₈ₕ) 6.6 – 17.0 µg*h/mL (at 3 mg/kg PO)Pan et al.
Primary PD Readout Profound peripheral lymphopenia at 24h post-doseOo et al.

Self-Validating Experimental Protocols

Protocol A: Preparation of the HP-β-CD / HPMC / Pluronic Vehicle

This protocol yields 100 mL of vehicle. Scale as necessary.

  • Aqueous Base Preparation: Add ~70 mL of sterile Ultra-Pure Water (UPW) to a clean glass beaker containing a magnetic stir bar.

  • Cyclodextrin Solubilization: Slowly add 20.0 g of HP-β-CD while stirring continuously. Wait until the solution is completely clear.

  • Surfactant Addition: Add 1.0 g of Pluronic F68 and stir until fully dissolved.

  • Polymer Hydration (Critical Step): Heat the solution to ~60°C. Slowly disperse 1.0 g of HPMC powder across the surface to prevent clumping. Remove from heat and stir continuously while cooling to room temperature. Causality: HPMC hydrates best as the temperature drops; adding it to warm water prevents the formation of insoluble polymer shells.

  • pH Adjustment: Titrate the solution dropwise with dilute Methanesulfonic acid (MSA) until the pH reaches exactly 2.1.

    • Self-Validation Checkpoint: Verify the pH using a calibrated micro-electrode. A pH > 2.5 will result in poor AUY954 HCl solubility.

  • Volume Adjustment: Transfer the solution to a volumetric flask and q.s. to 100 mL with UPW.

  • API Compounding: Weigh the required mass of AUY954 HCl powder into a dosing vial. Add the appropriate volume of the prepared vehicle. Sonicate in a water bath for 15–30 minutes.

    • Self-Validation Checkpoint: The final formulation must be a uniform, milky-white stable suspension or clear solution without any macroscopic crystalline aggregates.

Protocol B: Preparation of the PEG 300 / D5W Vehicle
  • API Solubilization: Weigh the required mass of AUY954 HCl into a glass vial.

  • Co-Solvent Addition: Add 100% PEG 300 to achieve 30% of your final target volume. Vortex vigorously and sonicate for 5–10 minutes.

    • Self-Validation Checkpoint: The API must be completely solubilized (optically clear) in the PEG 300 before proceeding. If not, the lipophilic core will crash out upon water addition.

  • Aqueous Dilution: Slowly add 5% Dextrose in Water (D5W) to make up the remaining 70% of the volume. Vortex continuously during this dropwise addition to prevent localized precipitation.

  • Final Inspection: Hold the vial against a dark background under a strong light source. The solution must remain optically clear.

In Vivo Workflow & Mechanism of Action

Once properly formulated, AUY954 HCl is administered via standard oral gavage. The optimized vehicle shields the compound through the harsh gastric environment, allowing it to be absorbed into the systemic circulation. Upon reaching the target tissue (lymph node endothelium), AUY954 binds to S1P1 with high affinity.

Unlike endogenous S1P, AUY954 acts as a functional antagonist. It induces sustained receptor internalization and degradation, thereby blinding the lymphocytes to the S1P gradient required for their egress into the efferent lymphatics .

AUY954_Pathway N1 AUY954 HCl Formulation (HP-β-CD or PEG300) N2 Oral Administration (PO) GI Tract Absorption N1->N2 Gavage N3 Systemic Circulation Plasma Exposure N2->N3 Solubilized Core N4 Targeting Lymph Node Endothelium N3->N4 Distribution N5 S1P1 Receptor Agonism (High Affinity Binding) N4->N5 Monoselective N6 Receptor Internalization & Degradation N5->N6 Functional Antagonism N7 Lymphocyte Egress Blockade (Profound Lymphopenia) N6->N7 24h Post-Dose

Figure 1: Workflow of AUY954 HCl from optimized oral formulation to S1P1-mediated lymphopenia.

References

  • Pan, S., et al. (2011). "4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1." ACS Medicinal Chemistry Letters, 2(10), 734-739.[Link]

  • Idzko, M., et al. (2011). "Modulation of Chemokines and Allergic Airway Inflammation by Selective Local Sphingosine-1-phosphate Receptor 1 Agonism in Lungs." The FASEB Journal, 25(10), 3636-3643.[Link]

  • Oo, M. L., et al. (2011). "Engagement of S1P1-degradative mechanisms leads to vascular leak in mice." Journal of Clinical Investigation, 121(6), 2290-2300. [Link]

Method

Application Note: AUY954 HCl Cell Culture Treatment Protocols for S1P1 Modulation

Introduction & Mechanistic Rationale AUY954 HCl is a highly potent, orally bioavailable, and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Originally developed to investigate lymphocyte trafficking and n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

AUY954 HCl is a highly potent, orally bioavailable, and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Originally developed to investigate lymphocyte trafficking and neuroinflammation in models of multiple sclerosis (MS) and allograft rejection, AUY954 has become a critical chemical probe for dissecting S1P1 biology in vitro[1][2].

While AUY954 acts as an initial agonist at the S1P1 receptor—triggering Gi-protein coupling and inhibiting adenylate cyclase—its primary therapeutic and experimental utility stems from its role as a functional antagonist [3][4]. Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which allows the receptor to recycle back to the cell surface, prolonged exposure to AUY954 induces sustained receptor internalization, polyubiquitination, and subsequent proteasomal degradation[3][5]. This persistent downregulation effectively silences S1P1 signaling, preventing lymphocyte egress from lymphoid organs and modulating astrocyte and endothelial cell responses[3][6].

To ensure reproducible and physiologically relevant results in cell culture, researchers must strictly control lipid environments (e.g., serum starvation) and temporal exposure. This guide provides validated, self-contained protocols for utilizing AUY954 HCl in cellular assays.

G AUY954 AUY954 HCl (S1P1 Agonist) S1P1 S1P1 Receptor (Cell Membrane) AUY954->S1P1 Binds (High Affinity) Gi Gi Protein Activation S1P1->Gi Agonism Arrestin β-Arrestin Recruitment S1P1->Arrestin Phosphorylation cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) Gi->cAMP Downstream Signaling Internalization Receptor Internalization (Endosome) Arrestin->Internalization Endocytosis Degradation Proteasomal Degradation (Functional Antagonism) Internalization->Degradation Prolonged Exposure

S1P1 signaling pathway and functional antagonism induced by AUY954 HCl.

Reagent Preparation and Storage

S1P1 is highly sensitive to trace amounts of endogenous S1P present in standard fetal bovine serum (FBS). Therefore, precise preparation of the compound and the culture media is the foundational step for assay integrity.

AUY954 HCl Stock Solution

AUY954 HCl exhibits poor aqueous solubility but dissolves readily in Dimethyl Sulfoxide (DMSO)[6].

Table 1: AUY954 HCl Preparation Guidelines

ParameterSpecification / Instruction
Molecular Weight ~400 - 450 g/mol (Verify specific batch MW for exact molarity)
Primary Solvent 100% Anhydrous DMSO
Stock Concentration 10 mM[6]
Storage (Stock) Aliquot into amber vials and store at -20°C or -80°C. Avoid freeze-thaw cycles.
Working Concentration 50 nM – 100 nM for most in vitro assays[3][6]
Vehicle Control Match the exact final DMSO concentration (typically ≤ 0.1% v/v)[1]

Expert Insight: Always prepare working dilutions fresh in fatty-acid-free (FAF) Bovine Serum Albumin (BSA) supplemented media. FAF-BSA acts as a lipid carrier, preventing the highly lipophilic AUY954 from adhering to the plastic walls of the culture vessels while ensuring no contaminating exogenous lipids activate the receptor.

Experimental Workflows & Methodologies

Workflow Start Cell Seeding (Astrocytes, HUVECs, Lymphocytes) Starve Serum Starvation (0.1% FAF-BSA, 12-16h) Start->Starve Treat AUY954 HCl Treatment (50 - 100 nM in DMSO) Starve->Treat Assay1 Internalization Assay (IF / Flow Cytometry, 0.5-2h) Treat->Assay1 Assay2 cAMP / Gi Assay (ELISA / FRET, 15-30 min) Treat->Assay2 Assay3 Chemotaxis Assay (Transwell, 3-4h) Treat->Assay3

Standardized in vitro experimental workflow for AUY954 HCl cell culture assays.

Protocol A: S1P1 Receptor Internalization Assay (Astrocytes / Endothelial Cells)

This protocol validates the functional antagonism of AUY954 by tracking the removal of S1P1 from the plasma membrane. Astrocytes and endothelial cells are ideal models as they abundantly express S1P1[3][5].

Step-by-Step Procedure:

  • Cell Seeding: Plate primary cortical astrocytes or HUVECs on poly-D-lysine coated glass coverslips in complete media until 70-80% confluent.

  • Serum Starvation (Critical): Wash cells twice with PBS. Replace media with serum-free basal media supplemented with 0.1% FAF-BSA. Incubate for 12–16 hours. Causality: This clears endogenous serum S1P, allowing receptors to fully recycle to the cell surface.

  • Compound Treatment: Treat cells with either Vehicle (0.1% DMSO), 100 nM S1P (positive recycling control), or 100 nM AUY954 HCl[3].

  • Time-Course Incubation: Incubate at 37°C for 30 minutes (to observe initial internalization) and 2 hours (to observe degradation vs. recycling)[3].

  • Fixation & Staining:

    • Wash with ice-cold PBS to halt trafficking.

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 and stain with anti-S1P1 primary antibody followed by a fluorophore-conjugated secondary antibody.

  • Imaging: Quantify membrane vs. cytosolic fluorescence. At 2 hours, AUY954-treated cells will show sustained intracellular S1P1 accumulation, whereas S1P-treated cells will show receptor recycling back to the membrane[3].

Protocol B: Gi-Coupled cAMP Inhibition Assay (Lymphocytes / CHO-S1P1 Cells)

Because S1P1 couples exclusively to Gi, agonism by AUY954 inhibits adenylate cyclase, leading to a measurable drop in intracellular cyclic AMP (cAMP)[7].

Step-by-Step Procedure:

  • Preparation: Suspend isolated lymphocytes or S1P1-transfected CHO cells in assay buffer (HBSS + 20 mM HEPES + 0.1% FAF-BSA).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at 37°C to prevent cAMP degradation[7].

  • Adenylate Cyclase Stimulation: Add 10 µM Forskolin to stimulate baseline cAMP production[7].

  • AUY954 Addition: Immediately add AUY954 HCl at varying concentrations (1 nM to 1 µM) to generate a dose-response curve. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive ELISA or TR-FRET based cAMP assay kit.

  • Analysis: Calculate the IC50 of AUY954 based on its ability to suppress Forskolin-induced cAMP accumulation.

Protocol C: Lymphocyte Chemotaxis Assay

AUY954 disrupts the normal S1P gradient-driven migration of lymphocytes, making transwell assays a highly effective phenotypic readout[7].

Step-by-Step Procedure:

  • Setup: Use a 5 µm pore polycarbonate Transwell insert.

  • Lower Chamber: Add chemotaxis buffer (RPMI + 0.1% FAF-BSA) containing either vehicle, S1P (10 nM), or AUY954 (10 nM - 100 nM).

  • Upper Chamber: Add 1×105 lymphocytes suspended in 100 µL of chemotaxis buffer.

  • Migration: Incubate for 3 to 4 hours at 37°C[7].

  • Quantification: Collect cells from the lower chamber and quantify via flow cytometry (using counting beads) or CellTiter-Glo. Expected Result: Wild-type lymphocytes will migrate toward S1P. However, pre-treatment or gradient disruption with AUY954 will result in aberrant chemotactic responses and significantly reduced migration due to receptor desensitization[7].

Data Interpretation and Expected Outcomes

When executing the protocols above, refer to the following benchmarked data to validate your assay performance.

Table 2: Expected Pharmacological Readouts for AUY954 HCl

Assay TypeTarget / ReadoutExpected Outcome / ValueMechanistic Indicator
Receptor Kinetics S1P1 Surface Expression>80% internalization at 30 min; sustained at 2h[3]Functional Antagonism / Degradation
Second Messenger cAMP AccumulationDose-dependent decrease (IC50 ~ 1-10 nM)Gi-protein activation
Phenotypic Transwell Migration>60% reduction in egress/migration vs. control[7]Loss of chemotactic gradient sensing
Cell Viability Endothelial / Astrocyte SurvivalEnhanced viability under inflammatory stress (TNFα/IFNγ) at 50 nM[6]S1P1-mediated protective signaling

References

  • Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis Source: MDPI URL:[Link]

  • FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation Source: PNAS URL:[Link]

  • Engagement of S1P1-degradative mechanisms leads to vascular leak in mice Source: PMC - NIH URL:[Link]

  • Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics Source: PMC - NIH URL:[Link]

  • Sphingosine 1 Phosphate at the Blood Brain Barrier: Can the Modulation of S1P Receptor 1 Influence the Response of Endothelial Cells and Astrocytes to Inflammatory Stimuli? Source: PLOS One URL:[Link]

  • Chemical modulators of sphingosine-1-phosphate receptors as barrier-oriented therapeutic molecules Source: PMC - NIH URL:[Link]

  • A Potent and Selective S1P1 Antagonist with Efficacy in Experimental Autoimmune Encephalomyelitis Source: CORE URL:[Link]

Sources

Application

measuring S1P1 receptor internalization with AUY954

Title: Application Note: Quantifying S1P1 Receptor Internalization using the Monoselective Agonist AUY954 Introduction Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) critical for regulat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Quantifying S1P1 Receptor Internalization using the Monoselective Agonist AUY954

Introduction

Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) critical for regulating lymphocyte egress, vascular permeability, and neuroinflammation [1]. Modulating S1P1 is a validated therapeutic strategy for autoimmune diseases, notably multiple sclerosis (MS) [2]. AUY954 is a potent, monoselective S1P1 agonist that acts as a "functional antagonist" in vivo [3]. Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which induces transient receptor internalization followed by rapid recycling to the plasma membrane, AUY954 and other modulators like FTY720-P drive prolonged S1P1 internalization, ubiquitination, and subsequent proteasomal degradation [1, 3]. This sustained depletion of surface S1P1 prevents lymphocytes from responding to the S1P gradient, trapping them in secondary lymphoid organs and inducing lymphopenia[1, 9].

Understanding and quantifying this internalization process is crucial for evaluating novel S1P1 modulators. This application note details the mechanistic rationale and provides robust, self-validating protocols for measuring AUY954-induced S1P1 internalization using flow cytometry and confocal microscopy [4, 5].

Mechanistic Pathway of AUY954-Induced S1P1 Downregulation

Upon binding AUY954, the S1P1 receptor undergoes conformational changes leading to G-protein activation, followed by rapid phosphorylation of its C-terminal domain by G-protein-coupled receptor kinases (GRKs) [1]. This phosphorylation recruits β-arrestin, which sterically uncouples the G-protein and targets the receptor to clathrin-coated pits for endocytosis [3, 4]. While S1P-activated receptors are sorted to recycling endosomes, AUY954-bound receptors are polyubiquitinated (often involving the E3 ligase WWP2) and routed to the proteasome or lysosome for degradation, resulting in long-term functional antagonism [3, 6].

G AUY954 AUY954 (S1P1 Agonist) S1P1 S1P1 Receptor Activation AUY954->S1P1 GRK GRK Phosphorylation S1P1->GRK BetaArrestin β-Arrestin Recruitment GRK->BetaArrestin Endocytosis Clathrin-Mediated Endocytosis BetaArrestin->Endocytosis Ubiquitination Polyubiquitination (WWP2) Endocytosis->Ubiquitination Proteasome Proteasomal Degradation (Functional Antagonism) Ubiquitination->Proteasome

S1P1 activation by AUY954 leading to β-arrestin-mediated endocytosis and degradation.

Experimental Design and Causality

To accurately measure receptor internalization, the experimental system must isolate the drug's effect from endogenous baseline variations.

  • Serum Starvation: Cells must be cultured in serum-free media for 3-4 hours prior to the assay. Serum contains high levels of endogenous S1P and other lysophospholipids that cause high basal S1P1 internalization, which would mask the effects of AUY954 [4, 7].

  • Epitope Tagging: Because highly specific antibodies against the extracellular domain of native S1P1 are notoriously difficult to validate, utilizing cells stably or transiently expressing N-terminally tagged S1P1 (e.g., 3xHA-S1P1 or HisG-S1P1) or C-terminally fluorescently tagged S1P1 (e.g., S1P1-GFP or S1P1-mCherry) is the gold standard[4, 5, 10].

  • Temperature Control: Surface staining for flow cytometry must be performed strictly at 4°C. Cold temperatures halt membrane fluidity and vesicular trafficking, ensuring that the assay measures a static snapshot of surface receptors without triggering antibody-induced crosslinking and artifactual endocytosis [4].

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles of S1P1 internalization comparing the endogenous ligand (S1P), the non-selective modulator (FTY720-P), and the monoselective modulator (AUY954) based on validated in vitro models [6, 8, 9].

Ligand / CompoundReceptor SelectivityInternalization EC50Peak Internalization TimeReceptor Fate (Post-Endocytosis)
S1P S1P1-5~10-50 nM15 - 30 minRapid recycling to plasma membrane (within 2h)
FTY720-P S1P1,3,4,5~0.1-1.0 nM30 - 60 minProlonged internalization, proteasomal degradation
AUY954 S1P1 (Monoselective)~1.0-5.0 nM30 - 60 minProlonged internalization, proteasomal degradation

Step-by-Step Protocols

Workflow cluster_Flow Protocol A: Flow Cytometry cluster_Confocal Protocol B: Confocal Microscopy Culture Cell Culture (Tagged S1P1) Starvation Serum Starvation (3-4h, 0.1% BSA) Culture->Starvation Treatment AUY954 Treatment (100nM, 45min) Starvation->Treatment Ice Arrest at 4°C Treatment->Ice Live Live-Cell Imaging Treatment->Live Stain Surface HA Staining Ice->Stain FACS FACS Analysis Stain->FACS Fix PFA Fixation Live->Fix Image Intracellular Quant Fix->Image

Experimental workflow for quantifying S1P1 internalization via Flow Cytometry and Microscopy.

Protocol A: Flow Cytometry-Based Surface Downregulation Assay

Objective: Quantify the loss of S1P1 from the plasma membrane following AUY954 treatment.

  • Cell Preparation: Seed HEK293 or CHO cells stably expressing N-terminal 3xHA-tagged S1P1 into 6-well plates. Grow to 70-80% confluency.

  • Serum Starvation (Critical Step): Wash cells twice with warm PBS. Add serum-free DMEM supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA). Incubate for 3-4 hours at 37°C, 5% CO2. Causality: BSA acts as a carrier for lipophilic compounds like AUY954 while preventing non-specific binding to the plastic, and serum removal prevents basal S1P-induced internalization.

  • Compound Treatment: Treat cells with 100 nM AUY954 (or vehicle control, typically 0.1% DMSO in BSA) for 45 minutes at 37°C [6].

  • Arrest Trafficking: Immediately transfer plates to ice and wash twice with ice-cold PBS. All subsequent steps must be performed at 4°C to prevent further receptor trafficking [4].

  • Cell Detachment: Detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based). Causality: Avoid Trypsin, as it will cleave the extracellular N-terminal HA tag, destroying the target signal.

  • Surface Staining: Incubate cells with an anti-HA primary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) or use a primary/secondary antibody pair in FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide) for 30 minutes at 4°C in the dark.

  • Analysis: Wash cells three times with FACS buffer. Analyze via flow cytometry, gating for live, single cells. Calculate the percentage of internalization by comparing the Median Fluorescent Intensity (MFI) of the AUY954-treated group to the vehicle control.

Protocol B: Confocal Microscopy-Based Intracellular Accumulation Assay

Objective: Visually confirm and spatially quantify the translocation of S1P1 from the membrane to intracellular vesicles.

  • Cell Seeding: Seed cells expressing C-terminal S1P1-GFP or S1P1-mCherry onto poly-D-lysine coated glass-bottom confocal dishes [5].

  • Starvation: Serum-starve cells for 3 hours in 0.1% fatty-acid-free BSA media to ensure receptors are localized predominantly at the plasma membrane[5, 7].

  • Live-Cell Imaging Setup: Place the dish in a temperature-controlled (37°C) environmental chamber on the confocal microscope. Capture baseline images (t=0), noting the sharp fluorescent ring indicating plasma membrane localization.

  • Stimulation: Add AUY954 to a final concentration of 100 nM directly to the dish.

  • Time-Lapse Acquisition: Acquire images every 5 minutes for 60 minutes.

  • Fixation (Optional endpoint): Alternatively, for high-throughput screening, cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature post-treatment (e.g., at 30 min and 2h) [5, 6].

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the ratio of intracellular fluorescence to plasma membrane fluorescence. AUY954 will demonstrate a sustained intracellular punctate pattern (endosomes/lysosomes) even at 2 hours, contrasting with S1P, which will show receptor recycling back to the membrane[6].

References

  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC - NIH. nih.gov.[Link]

  • Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - MDPI. mdpi.com.[Link]

  • Engagement of S1P1-degradative mechanisms leads to vascular leak in mice - SciSpace. scispace.com.[Link]

  • Endocytosis of ligand activated sphingosine 1-phosphate receptor 1 mediated by the clathrin-pathway. harvard.edu.[Link]

  • S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC. nih.gov.[Link]

  • FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation | PNAS. pnas.org.[Link]

  • Pathway specific modulation of S1P1 receptor signalling in rat and human astrocytes - PMC. nih.gov.[Link]

  • S1P1 Lysophospholipid Receptor Internalization Assay - Innoprot Assays. innoprot.com.[Link]

  • A Monoselective Sphingosine-1-Phosphate Receptor-1 Agonist Prevents Allograft Rejection in a Stringent Rat Heart Transplantation Model - ResearchGate. researchgate.net.[Link]

  • Validation of a rapid, non-radioactive method to quantify internalisation of G-protein coupled receptors - PMC. nih.gov.[Link]

Method

Application Note: Time-Course Pharmacodynamics of AUY954-Induced Lymphopenia

Target Audience: Researchers, Immunologists, and Drug Development Professionals Focus: Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation, Lymphocyte Sequestration, and In Vivo Pharmacodynamics Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Focus: Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation, Lymphocyte Sequestration, and In Vivo Pharmacodynamics

Introduction & Mechanistic Rationale

The modulation of sphingosine-1-phosphate (S1P) signaling is a cornerstone strategy in the treatment of autoimmune diseases, such as multiple sclerosis. AUY954 is a highly selective small-molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1) [[1]](). Unlike the pan-S1P modulator FTY720 (fingolimod), which targets S1P1, S1P3, S1P4, and S1P5, AUY954 provides a precise tool for isolating S1P1-specific biology in vivo.

The Causality of Lymphopenia (Functional Antagonism): While AUY954 binds S1P1 as an agonist, its therapeutic efficacy is driven by a mechanism known as functional antagonism1. Lymphocytes rely on a strict S1P gradient—high concentrations in the blood and lymph, low concentrations in lymphoid tissues—to egress from lymph nodes into systemic circulation. Upon binding AUY954, S1P1 undergoes initial G-protein signaling followed by rapid, prolonged receptor internalization and degradation 2. Stripped of surface S1P1, lymphocytes become "blind" to the S1P gradient and are physically sequestered within secondary lymphoid organs. This results in a rapid and profound drop in peripheral blood CD4+ and CD8+ T cells (lymphopenia) 3.

Pathway A AUY954 Administration (Selective S1P1 Agonist) B Binding to S1P1 on Lymphocytes A->B C Initial Receptor Activation (G-protein signaling) B->C D Prolonged S1P1 Internalization & Degradation C->D Functional Antagonism E Loss of S1P Gradient Sensing D->E F Lymphocyte Sequestration in Lymph Nodes E->F G Peripheral Lymphopenia (CD4+ and CD8+ T cells drop) F->G

Caption: S1P1 functional antagonism by AUY954 leading to lymphocyte sequestration and peripheral lymphopenia.

Quantitative Pharmacodynamics: AUY954 vs. FTY720

Understanding the kinetic differences between S1P modulators is critical for designing time-course experiments. AUY954 induces a rapid onset of lymphopenia, typically reaching its nadir within 2 to 8 hours post-administration 3. The recovery rate is highly dose-dependent, and high doses (e.g., 3 mg/kg) can significantly impair the generation of antigen-specific T cells over extended periods 4.

Table 1: Comparative In Vivo Kinetics in Murine Models
Pharmacodynamic ParameterAUY954 (Selective S1P1 Agonist)FTY720 (Pan-S1P Agonist)
Target Receptors S1P1S1P1, S1P3, S1P4, S1P5
Typical In Vivo Dose 1.0 – 3.0 mg/kg0.5 – 1.0 mg/kg
Onset of Lymphopenia < 2 hours< 2 hours
Nadir (Peak Effect) 2 – 8 hours2 – 6 hours
Duration of Effect Dose-dependent (up to 72h)Sustained (> 120h)
Primary Application S1P1-specific mechanistic studiesBroad immunosuppression / MS models

Experimental Protocol: Time-Course Lymphopenia Assessment

This protocol outlines a self-validating system to measure AUY954-induced lymphopenia. To ensure scientific integrity, the workflow incorporates a mechanistic validation checkpoint: confirming that lymphopenia is caused by receptor internalization rather than cytotoxicity.

Protocol Step1 1. AUY954 Formulation (1-3 mg/kg) Step2 2. In Vivo Dosing (i.v. or p.o.) Step1->Step2 Step3 3. Serial Blood Sampling (0-72h Time-Course) Step2->Step3 Step4 4. Erythrocyte Lysis & Antibody Staining Step3->Step4 Step5 5. Flow Cytometry (CD4+, CD8+, B220+) Step4->Step5 Step6 6. Data Analysis & Kinetics Modeling Step5->Step6

Caption: Step-by-step experimental workflow for evaluating AUY954-induced lymphopenia in vivo.

Phase 1: Preparation and Dosing
  • Compound Formulation: Dissolve AUY954 in 100% DMSO to create a concentrated stock. For in vivo administration, dilute the stock in a vehicle such as sterile PBS containing 5% PEG400 and 5% Tween-80. Critical: Final DMSO concentration must be <2% to prevent vehicle-induced toxicity.

  • Animal Grouping: Use 8-12 week old C57BL/6 mice. Assign mice to three groups: Vehicle Control, AUY954 (1 mg/kg), and AUY954 (3 mg/kg).

  • Administration: Administer the compound via oral gavage (p.o.) or intravenous (i.v.) injection. Note that i.v. administration will yield a sharper onset of lymphopenia 3.

Phase 2: Serial Blood Collection
  • Time-Points: Collect 30–50 µL of whole blood at T=0 (baseline), 2h, 6h, 12h, 24h, 48h, and 72h.

  • Collection Method: Use submandibular bleeding or tail vein nicking. Collect blood into EDTA-coated tubes to prevent coagulation. Rationale: Serial collection from the same animal reduces biological variance compared to terminal bleeds.

Phase 3: Flow Cytometry & Validation
  • Erythrocyte Lysis: Treat whole blood with 1X ACK Lysis Buffer for 5 minutes at room temperature. Quench with FACS buffer (PBS + 2% FBS) and centrifuge at 300 x g for 5 minutes.

  • Antibody Staining: Resuspend the leukocyte pellet in FACS buffer containing Fc-block (anti-CD16/32). Stain with fluorophore-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, and anti-B220 (or CD19).

  • Self-Validating Checkpoint (Mechanistic Confirmation): To prove that the observed cell drop is due to S1P1 internalization (functional antagonism) and not cell death, harvest the draining lymph nodes from a subset of mice at the 6h nadir. Stain the sequestered lymphocytes with an anti-S1P1 antibody.

    • Expected Result: Lymph node-resident T cells in AUY954-treated mice will show near-complete loss of surface S1P1 compared to vehicle-treated mice, confirming the specific molecular mechanism 2.

  • Acquisition: Analyze samples using a flow cytometer. Use counting beads to calculate absolute cell numbers per µL of blood.

Phase 4: Data Analysis
  • Normalize the absolute counts of CD4+ and CD8+ T cells at each time point to the T=0 baseline for each individual mouse.

  • Plot the kinetic curve to identify the nadir (expected between 2–8h) and the recovery trajectory.

Sources

Technical Notes & Optimization

Troubleshooting

preventing AUY954 precipitation in cell culture media

Welcome to the Advanced Therapeutics Technical Support Center Knowledge Base Article: Troubleshooting AUY954 Precipitation in Aqueous Cell Culture Media Q: Why does my AUY954 stock precipitate immediately upon dilution i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Therapeutics Technical Support Center Knowledge Base Article: Troubleshooting AUY954 Precipitation in Aqueous Cell Culture Media

Q: Why does my AUY954 stock precipitate immediately upon dilution into my cell culture media? A: AUY954 is a highly potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist[1]. Like endogenous sphingosine-1-phosphate (S1P), AUY954 is highly lipophilic. While it is readily soluble in 100% dimethyl sulfoxide (DMSO) up to 50 mM[2], directly diluting this organic stock into an aqueous environment (like DMEM or RPMI) causes rapid thermodynamic instability. The solvent exchange forces the hydrophobic molecules to nucleate and precipitate out of solution[3]. This not only ruins the exact molarity of your treatment but also prevents the drug from interacting with cell-surface S1P1 receptors, leading to false-negative experimental results.

Root Cause & Mechanistic Insight

Q: How does the physiological system solve this, and how can I replicate it in vitro? A: In the human body, highly hydrophobic lipid mediators like S1P do not float freely in the plasma; they are chaperoned by high-density lipoproteins (HDL), Apolipoprotein M (ApoM), or serum albumin[4]. These carrier proteins possess hydrophobic binding pockets that shield the lipid from the aqueous environment, acting as a thermodynamic sink.

To replicate this in vitro, you must formulate AUY954 with a carrier molecule—most commonly Fatty Acid-Free Bovine Serum Albumin (BSA) [5] or a cyclodextrin derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) [6]. The carrier encapsulates the AUY954 molecule, maintaining it in a stable colloidal suspension and facilitating its targeted delivery to the S1P1 receptor on the cell membrane to induce downstream signaling, such as Gi protein dissociation and endothelial barrier enhancement[7].

Carrier Selection & Data Presentation

Selecting the right carrier depends on your specific assay requirements. Below is a comparative summary of standard dilution matrices used for S1P1 modulators.

Table 1: Comparison of AUY954 Dilution Matrices

Carrier MatrixPreparation ComplexityPrecipitation RiskBiocompatibility / Assay InterferenceRecommended Use Case
Media + DMSO only LowHigh (Immediate)High DMSO (>0.1%) causes cytotoxicity.Not recommended for aqueous cell culture.
0.1% - 4% FA-Free BSA MediumLowExcellent. Mimics physiological albumin transport.Standard in vitro cell culture assays (e.g., TEER)[8].
2% - 20% HP-β-CD MediumLowGood, but high concentrations can extract cellular cholesterol.In vivo oral gavage or specialized in vitro assays[6].

Step-by-Step Methodology: The BSA-Complex Protocol

This protocol provides a self-validating system to ensure AUY954 remains in solution. We utilize Fatty Acid-Free BSA to prevent endogenous lipids from competing with AUY954 for the albumin binding pockets.

Materials Required:

  • AUY954 powder (CAS: 820240-77-5)

  • 100% Anhydrous DMSO

  • Fatty Acid-Free BSA (e.g., Sigma-Aldrich)

  • Assay Buffer (e.g., DMEM, M199, or PBS)

  • Bath sonicator

Step 1: Prepare the Master Stock Dissolve AUY954 powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C in tightly sealed, light-protected tubes to prevent moisture absorption[9].

Step 2: Prepare the Carrier Solution Dissolve Fatty Acid-Free BSA in your assay buffer to a final concentration of 0.1% to 4% (w/v)[10]. Filter-sterilize the solution through a 0.22 µm membrane. Crucial Step: Pre-warm this carrier solution to 37°C in a water bath.

Step 3: Dropwise Complexation Place the warmed BSA solution on a vortex mixer set to medium-high. While vigorously vortexing, add the 10 mM AUY954 DMSO stock dropwise to the BSA solution. Do not exceed a final DMSO concentration of 0.1% (v/v) to prevent solvent-induced precipitation and cellular toxicity[6].

Step 4: Sonication (The Validation Step) Immediately transfer the mixture to a bath sonicator. Sonicate for 2 to 5 minutes at room temperature.

  • Validation Check: The resulting solution should be a homogenous, slightly hazy, or milky suspension without any visible crystalline particulates[10][11]. If visible flakes remain, the complexation has failed, likely due to cold buffer or rapid addition.

Step 5: Cell Delivery Apply the AUY954-BSA complex directly to serum-starved cells. For optimal S1P1 signaling readouts (e.g., VE-cadherin junctional stabilization), cells are typically starved in 0.5% charcoal-treated FBS or serum-free media for 2 hours prior to stimulation[7].

Mandatory Visualizations

Workflow A AUY954 Master Stock (10 mM in 100% DMSO) D Dropwise Addition with Vigorous Vortexing A->D B Carrier Solution (0.1%-4% FA-free BSA) C Pre-warm to 37°C B->C C->D E Bath Sonication (2-5 minutes) D->E F Homogenous Suspension (AUY954-BSA Complex) E->F

Workflow for formulating AUY954 with fatty acid-free BSA to prevent precipitation.

Pathway AUY AUY954-BSA Complex (Extracellular) S1P1 S1P1 Receptor (Cell Membrane) AUY->S1P1 Binds & Activates Gi Gi Protein Dissociation (Intracellular) S1P1->Gi PI3K PI3K / Akt Pathway Gi->PI3K ERK ERK1/2 Pathway Gi->ERK Barrier Endothelial Barrier Enhancement (VE-Cadherin) PI3K->Barrier ERK->Barrier

AUY954-mediated S1P1 receptor signaling pathway promoting endothelial barrier integrity.

Frequently Asked Questions (FAQs)

Q: Can I use standard BSA instead of Fatty Acid-Free BSA? A: No. Standard BSA contains bound endogenous fatty acids and lipids that occupy the hydrophobic binding pockets. This reduces the carrying capacity of the albumin, forcing AUY954 to precipitate. Always specify "Fatty Acid-Free" or "Essentially Fatty Acid-Free" BSA[11].

Q: My assay requires completely serum-free and protein-free conditions. What are my options? A: If BSA interferes with your specific downstream assay, you can utilize 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as an alternative carrier[6]. HP-β-CD forms an inclusion complex with AUY954, shielding its hydrophobic core. Typically, a 2% to 20% HP-β-CD solution is used, but be aware that cyclodextrins can deplete plasma membrane cholesterol at high concentrations, potentially altering lipid raft dynamics.

Q: I followed the protocol, but I still see a drop in S1P1 signaling over 24 hours. Is the drug precipitating later? A: Not necessarily. While AUY954 is a potent agonist initially, prolonged exposure to S1P1 agonists induces receptor internalization, ubiquitination, and subsequent proteasomal degradation[12][13]. This leads to a phenomenon known as "functional antagonism," where the cell becomes refractory to the drug due to a loss of surface receptors[5]. If you need sustained signaling, consider pulsed treatments or shorter assay windows.

References

  • Cellagen Technology. "AUY954." Cellagen Technology. [Link]

  • Tauseef, M., et al. "Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury." American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Galvani, S., et al. "HDL-bound sphingosine 1-phosphate restrains lymphopoiesis and neuroinflammation." Nature. [Link]

  • Hisano, Y., et al. "Lysolipid receptor cross-talk regulates lymphatic endothelial junctions in lymph nodes." Journal of Experimental Medicine. [Link]

  • Hla, T., et al. "S1P1 localizes to the colonic vasculature in ulcerative colitis and maintains blood vessel integrity." FASEB Journal. [Link]

  • Oo, M. L., et al. "Engagement of S1P1-degradative mechanisms leads to vascular leak in mice." Journal of Clinical Investigation. [Link]

Sources

Optimization

troubleshooting variable potency of AUY954 batches

Welcome to the AUY954 Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the variable potency and inconsistent ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AUY954 Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the variable potency and inconsistent assay results frequently encountered when working with AUY954, a highly selective Sphingosine-1-phosphate receptor 1 (S1P1) agonist.

This guide synthesizes pharmacological principles with field-proven methodologies, ensuring that your experimental design accounts for the unique biochemical and mechanistic properties of S1P1 modulators.

Part 1: Quantitative Pharmacological Profile

Before troubleshooting, it is critical to verify that your experimental concentrations align with the established receptor selectivity of AUY954. Off-target effects are rare but can occur if working concentrations exceed the nanomolar range.

Table 1: AUY954 Receptor Selectivity & Pharmacological Profile

Target Receptor EC50 (nM) Selectivity Profile
S1P1 (Human) ~1.2 High-affinity monoselective agonist
S1P1 (Mouse) ~0.9 High-affinity monoselective agonist
S1P5 340 Weak affinity
S1P4 >1,000 Negligible effect
S1P3 1,210 Negligible effect
S1P2 >10,000 Negligible effect

Data synthesized from established pharmacological profiling[1].

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my AUY954 batch showing lower or highly variable potency in in vitro assays? Root Cause: AUY954 is a highly lipophilic molecule. In standard aqueous cell culture media, it rapidly precipitates or adsorbs to polystyrene plasticware, drastically reducing the effective concentration. The Science (Causality): Without a lipid carrier, AUY954 cannot form the stable micelles required for receptor interaction. To maintain solubility and prevent plastic adsorption, working solutions must be prepared in serum-free media supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) and subjected to sonication[2].

Q2: Why does prolonged AUY954 exposure cause an apparent loss of efficacy, or even paradoxically increase vascular leak? Root Cause: Functional antagonism via receptor degradation. The Science (Causality): S1P1 signaling is highly time-dependent. Acute exposure (<1 hour) to AUY954 activates S1P1, promoting barrier protection via AKT, eNOS, and ERK1/2 phosphorylation[3]. However, sustained exposure to S1P1 agonists induces polyubiquitination, internalization, and ultimate proteasomal degradation of the receptor[2],[4]. This downregulation strips the cell surface of S1P1, resulting in functional antagonism and exacerbated vascular leak[2].

Q3: Why does AUY954 show different potencies across different endothelial or immune cell lines? Root Cause: Basal inflammatory states and CD69 expression levels. The Science (Causality): Inflammatory cytokines (such as TNFα or IFNγ) activate the canonical NF-κB pathway, which upregulates the expression of CD69[3]. CD69 is an S1PR1 inhibitor that directly binds to the receptor and promotes its internalization, rendering the cell insensitive to AUY954[3]. If your cell line is stressed or inherently expresses high levels of CD69, AUY954 potency will appear artificially low.

Table 2: Troubleshooting Matrix for AUY954 Assays

Symptom Root Cause Corrective Action
Complete loss of potency in vitro Precipitation in aqueous media Dilute in media with 0.1% fatty-acid-free BSA and sonicate before use[2].
High batch-to-batch variability Adsorption to plasticware Use glass vials or low-bind polypropylene tubes for all serial dilutions.
Paradoxical cell death or vascular leak Functional antagonism (Receptor degradation) Limit exposure time (<1h) for agonism; recognize that >2h causes receptor degradation[4].

| No response in inflamed cells | CD69-mediated S1P1 internalization | Check basal CD69 levels; avoid pre-treating cells with TNFα/IFNγ[3]. |

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. They include internal checks to confirm that the physical state of the drug and the biological state of the cells are optimal.

Protocol 1: Optimized Preparation of AUY954 Working Solutions

Workflow A Dry AUY954 Powder B Reconstitute in 100% DMSO (10 mM Stock) A->B C Aliquot & Store at -20°C B->C D Dilute in Serum-Free Media + 0.1% Fatty-Acid-Free BSA C->D E Sonicate (10-15 min) Ensure micelle formation D->E F Apply to Assay (Use glass or low-bind plastic) E->F

Fig 1. Optimized workflow for AUY954 preparation to prevent precipitation and plastic adsorption.

Step-by-Step Methodology:

  • Reconstitution: Dissolve dry AUY954 powder in 100% anhydrous DMSO to create a 10 mM stock[5].

    • Validation Check: The solution must be completely transparent. Any turbidity indicates moisture contamination in the DMSO.

  • Storage: Aliquot the stock into single-use low-bind tubes and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution Dilution: Dilute the 10 mM stock directly into serum-free media containing 0.1% fatty-acid-free BSA[2]. Use glass pipettes and glass vials for this step to prevent plastic adsorption.

  • Sonication: Sonicate the working solution in a water bath for 10-15 minutes prior to cell application[2].

    • Validation Check: Treat a control well of HUVECs for 15 minutes and perform a western blot for p-AKT. A robust p-AKT signal confirms successful micelle formation and active S1P1 agonism. A lack of signal indicates compound dropout.

Protocol 2: In Vitro S1P1 Functional Assay (Agonism vs. Antagonism)

Pathway AUY AUY954 S1P1 S1P1 Receptor (Cell Surface) AUY->S1P1 Agonism Sig AKT / eNOS / ERK1/2 (Barrier Protection) S1P1->Sig Acute (<1h) Int Receptor Internalization & Polyubiquitination S1P1->Int Prolonged Deg Proteasomal Degradation (Functional Antagonism) Int->Deg Downregulation CD69 CD69 Expression (Inflammatory State) CD69->Int Promotes

Fig 2. S1P1 signaling pathway illustrating acute agonism versus prolonged functional antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Seed endothelial cells (e.g., HUVECs) and serum-starve for 4-6 hours to establish a baseline. Ensure cells are not over-confluent, which can trigger stress pathways.

  • Acute Agonism Assessment: Treat cells with 100 nM AUY954 for exactly 15-30 minutes.

    • Validation Check: Lyse cells and probe for ERK1/2, AKT, and eNOS phosphorylation. This confirms the acute barrier-protective signaling cascade[3].

  • Functional Antagonism Assessment: Treat a parallel set of cells for 2-4 hours.

    • Validation Check: Perform flow cytometry for cell surface S1P1. Surface expression should be significantly reduced compared to the vehicle control, confirming receptor endocytosis and degradation[3],[4]. If surface S1P1 remains high, check basal CD69 levels, as the receptor may already be sequestered or the cell line may have defective internalization machinery.

Part 4: References

1.[2] Title: Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury. Source: American Journal of Respiratory Cell and Molecular Biology (atsjournals.org). URL: 2.[5] Title: Sphingosine 1 Phosphate at the Blood Brain Barrier: Can the Modulation of S1P Receptor 1 Influence the Response of Endothelial Cells and Astrocytes to Inflammatory Stimuli? Source: PLOS One (plos.org). URL: 3.[3] Title: Inflamed endothelial cells express S1PR1 inhibitor CD69 to induce vascular leak. Source: PMC (nih.gov). URL: 4.[1] Title: AUY954 | Sphingosine-1-phosphate Receptor 1 Agonist. Source: MedChemExpress (medchemexpress.com). URL: 5.[4] Title: Engagement of S1P1-degradative mechanisms leads to vascular leak in mice. Source: SciSpace (scispace.com). URL:

Sources

Troubleshooting

minimizing off-target S1P3 activation with AUY954

Technical Support Center: Minimizing Off-Target S1P3 Activation with AUY954 Introduction & Core Pharmacology AUY954 is an aminocarboxylate analogue of fingolimod (FTY720) developed as a highly selective sphingosine-1-pho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Off-Target S1P3 Activation with AUY954

Introduction & Core Pharmacology

AUY954 is an aminocarboxylate analogue of fingolimod (FTY720) developed as a highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist[1][2]. While it effectively induces lymphopenia and prevents allograft rejection without the severe bradycardia associated with non-selective S1P modulators, researchers frequently encounter off-target S1P3 activation when AUY954 is applied at supraphysiological concentrations in vitro[3][4].

This technical support guide provides troubleshooting strategies, self-validating experimental protocols, and pharmacological insights to ensure mono-selective S1P1 targeting in your assays.

Quantitative Data: AUY954 Receptor Selectivity Profile

To understand off-target effects, we must first examine the binding affinities. S1P3 activation becomes a significant confounding variable when AUY954 concentrations exceed 1 µM.

Receptor SubtypeEC₅₀ Value (nM)Selectivity Ratio (vs. S1P1)Primary Downstream Coupling
S1P1 1.21x (Target)Gi
S1P5 340~283xGi, G12/13
S1P3 1,210~1,000xGi, Gq, G12/13
S1P4 >1,000>833xGi, G12/13
S1P2 >10,000>8,333xGi, Gq, G12/13
(Data synthesized from MedChemExpress pharmacological profiling[5])

Troubleshooting Guides & FAQs

Q1: My endothelial cell assay shows unexpected eNOS activation at 10 µM AUY954, even when I use an S1P1 antagonist. What is happening? A: You are observing off-target S1P3 activation. At 10 µM, the AUY954 concentration is nearly 10-fold higher than the EC₅₀ for S1P3 (1,210 nM)[5]. Both S1P1 and S1P3 receptors are highly expressed in human umbilical vein endothelial cells (HUVECs) and both can drive endothelial nitric oxide synthase (eNOS) activation[3].

Causality: When S1P3 is activated by high-dose AUY954, it couples to Gi and Gq pathways, leading to Akt phosphorylation. Phosphorylated Akt subsequently activates eNOS via phosphorylation at Serine-1177 and dephosphorylation at Threonine-495[3]. If you block S1P1 with an antagonist like W146, the 10 µM AUY954 will simply bypass S1P1 and drive eNOS phosphorylation entirely through S1P3. To maintain S1P1 mono-selectivity, restrict AUY954 concentrations to ≤100 nM in vitro.

Q2: How do I experimentally distinguish S1P1-mediated efficacy from S1P3-mediated off-target effects in my cell models? A: You must implement a self-validating pharmacological matrix using selective antagonists. A phenotype is strictly S1P1-mediated only if it is completely abolished by W146 (S1P1 antagonist) but remains unaffected by CAY10444 (S1P3 antagonist)[3][6].

Step-by-step experimental workflow for pharmacological validation of S1P receptor subtypes.

Methodology: Pharmacological Antagonist Assay Workflow

  • Cell Preparation: Seed HUVECs or astrocytes in 6-well plates and grow to 80% confluence. Serum-starve cells for 12 hours prior to the assay to reduce basal Akt/eNOS phosphorylation[7].

  • Antagonist Pre-treatment: Pre-incubate cells for 30 minutes with either:

    • Vehicle (0.1% DMSO)

    • W146 (10 µM) - Selective S1P1 antagonist.

    • CAY10444 (10 µM) - Selective S1P3 antagonist.

    • VPC23019 (10 µM) - Dual S1P1/S1P3 antagonist (Positive control for total blockade)[3].

  • Agonist Stimulation: Stimulate cells with AUY954 at your chosen concentration (e.g., 100 nM for selective S1P1 activation, or 5 µM for mixed activation) for 15 minutes.

  • Protein Extraction & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting for p-eNOS (Ser1177) and total eNOS.

  • Validation Logic: If the p-eNOS signal is blocked by W146 but not CAY10444, the effect is S1P1-specific. If CAY10444 partially or fully blocks the signal, S1P3 off-target activation is occurring.

Q3: Pharmacological antagonists can have their own off-target effects. How can I definitively prove AUY954 is acting on S1P3 at high doses? A: Pharmacological data must be corroborated with genetic knockdown. CAY10444 has been reported to have equivocal selectivity in some assays[6]. Therefore, small interfering RNA (siRNA) targeting S1P3 is the gold standard for validating off-target mechanisms.

Methodology: siRNA Knockdown Validation Protocol

  • Transfection: Transfect cells with 50 nM of either scrambled control siRNA, S1P1-specific siRNA, or S1P3-specific siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Incubation: Incubate for 48-72 hours to ensure optimal protein depletion.

  • Verification (Critical Step): Always validate knockdown efficiency via RT-qPCR or Western blot before proceeding. A >80% reduction in S1P3 mRNA/protein is required for a self-validating assay.

  • Stimulation: Treat the knockdown cells with 10 µM AUY954.

  • Readout: If high-dose AUY954 fails to induce Akt/eNOS phosphorylation in S1P3-siRNA cells but succeeds in S1P1-siRNA cells, you have definitively proven that the high-dose effect is S1P3-mediated[3].

Q4: Why is avoiding S1P3 activation so critical in cardiovascular and neuroinflammatory models? A: S1P3 activation fundamentally alters the physiological outcome of the experiment. While S1P1 activation promotes vascular barrier integrity and lymphocyte sequestration (the desired therapeutic effects for autoimmune conditions like experimental autoimmune neuritis)[2][5], S1P3 activation is intrinsically linked to adverse cardiovascular events.

Causality: S1P3 couples to Gq, which triggers intracellular calcium release and RhoA activation. In vivo, this pathway mediates the initial transient bradycardia seen with non-selective modulators (like fingolimod) and promotes pathological cardiac remodeling and fibrosis via reactive oxygen species (ROS) production[4].

Dose-dependent signaling cascade of AUY954 on S1P1 and off-target S1P3 receptors.

References

  • Park, S. J., & Im, D. S. (2017). "Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery." Biomolecules & Therapeutics.[Link]

  • Sattler, K., et al. (2016). "Regulation of endothelial nitric oxide synthase activation in endothelial cells by S1P1 and S1P3." Biochemical and Biophysical Research Communications.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "S1P3 receptor." Guide to PHARMACOLOGY Database.[Link]

  • Diab, K., et al. (2017). "Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis?" Frontiers in Pharmacology.[Link]

  • Fischer, I., et al. (2011). "Sphingosine Kinase 1 and Sphingosine 1-Phosphate Receptor 3 Are Functionally Upregulated on Astrocytes under Pro-Inflammatory Conditions." PLOS One.[Link]

Sources

Optimization

Technical Support Center: Optimizing AUY954 HCl Stability and Formulation

Welcome to the AUY954 HCl Technical Support Center. AUY954 is a highly potent, monoselective aminocarboxylate analog of FTY720 that acts as a sphingosine-1-phosphate receptor-1 (S1P1) agonist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AUY954 HCl Technical Support Center. AUY954 is a highly potent, monoselective aminocarboxylate analog of FTY720 that acts as a sphingosine-1-phosphate receptor-1 (S1P1) agonist. Due to its highly lipophilic nature and complex receptor pharmacology, researchers frequently encounter challenges related to aqueous solubility, plasticware adsorption, and perceived "loss of efficacy" during assays.

This guide provides field-proven, self-validating methodologies to ensure chemical stability, maintain physiological solubility, and accurately interpret biological readouts.

Part 1: Troubleshooting FAQs

Q1: My AUY954 HCl precipitates immediately when diluted into PBS or ACSF. How do I maintain solubility in physiological buffers? Causality: AUY954 is a highly hydrophobic molecule. Direct introduction of the HCl salt into high-ionic-strength physiological buffers (like PBS) collapses its hydration sphere, causing rapid thermodynamic aggregation. Solution: You must establish a solvent transition gradient. First, reconstitute the lyophilized powder in anhydrous DMSO. For the working solution, dilute this master stock into a physiological buffer supplemented with a carrier protein—specifically, 0.1% fatty acid-free Bovine Serum Albumin (BSA)[1]. The hydrophobic pockets of BSA sequester the lipophilic tail of AUY954, preventing precipitation and mimicking the physiological transport normally performed by apolipoprotein M (ApoM).

Q2: I am experiencing high variability in my in vitro assay readouts. Is the compound adhering to my plasticware? Causality: Yes. Due to its high partition coefficient (LogP), unbound AUY954 readily adsorbs to polystyrene and polypropylene surfaces. This non-specific binding depletes the effective concentration of the drug in your assay well, leading to artificially high EC50 values. Solution: Always prepare intermediate dilutions in glass vials. Ensure that your final assay media contains the BSA carrier before adding the compound.

Q3: After 12-24 hours of treatment, the barrier-protective effect of AUY954 disappears. Is the compound chemically degrading in the buffer? Causality: This is rarely a chemical stability issue. AUY954 exhibits excellent hydrolytic and microsomal stability[2]. The loss of efficacy is a biological phenomenon known as functional antagonism . Prolonged exposure to AUY954 induces hyper-phosphorylation of the S1P1 receptor by GRK2, leading to β-arrestin recruitment, receptor internalization, and subsequent proteasomal degradation[1][3]. Solution: To differentiate chemical degradation from biological desensitization, restrict your assay window to acute phases (< 6 hours) to measure true agonism, or run a parallel positive control using an internalization-deficient S1P1 mutant cell line (e.g., S1P1-S5A) which resists degradation[3].

Part 2: Quantitative Formulation Data

Summarized below are the critical physicochemical parameters required to maintain AUY954 HCl stability across different experimental models.

ParameterRecommended ValueRationale & Impact
Master Stock Concentration 10 mM in anhydrous DMSOEnsures complete solvation of the lipophilic backbone.
Storage (Master Stock) -20°C to -80°CPrevents moisture ingress; stable for >6 months.
In Vitro Carrier 0.1% (w/v) Fatty acid-free BSAPrevents plastic adsorption. Must be fatty acid-free to avoid baseline S1PR activation[1].
In Vivo Excipient 10% Solutol/Kolliphor HS15Forms stable micelles for systemic delivery without inducing solvent toxicity[4].
Aqueous Working Solution Prepare FreshPrevents gradual micelle degradation and compound fallout over time. Do not freeze-thaw.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every formulation step must include a validation checkpoint.

Protocol A: Preparation of In Vitro Working Solutions
  • Master Stock Preparation: Dissolve AUY954 HCl in anhydrous DMSO to yield a 10 mM solution.

    • Validation Check: Inspect visually against a dark background; the solution must be optically clear with no refractive particulate matter.

  • Carrier Media Preparation: Prepare serum-free culture media supplemented with 0.1% (w/v) fatty acid-free BSA.

  • Serial Dilution: Perform a 1:1000 dilution of the DMSO stock directly into the BSA-supplemented media while vortexing continuously to prevent localized high-concentration gradients.

  • Sonication: Sonicate the working solution in a water bath for 5 minutes at room temperature to ensure homogeneous micelle/protein complex formation[1].

    • Validation Check: Measure the optical density (OD) at 600 nm against a media-only blank. An OD600​<0.01 confirms complete solubilization without micro-aggregation.

Protocol B: Preparation of In Vivo Dosing Formulation (e.g., IP Injection)
  • Excipient Preparation: Prepare a 10% (v/v) solution of Solutol/Kolliphor HS15 in sterile water or saline. Adjust the pH to 6.0–7.0 using dilute NaOH or HCl[4].

  • Compound Integration: Add the required mass of AUY954 HCl directly to the Solutol solution.

  • Homogenization: Stir magnetically at 37°C until completely dissolved. Gentle heating lowers the viscosity of the surfactant, facilitating the encapsulation of AUY954 into micelles.

  • Sterilization: Pass the formulation through a 0.22 µm PTFE syringe filter.

    • Validation Check: Perform HPLC-UV analysis on a pre- and post-filtration aliquot. A peak area recovery of >95% confirms that the drug is fully solubilized and has not been retained on the hydrophobic filter membrane.

Part 4: Mechanistic Visualization

The following diagram illustrates the causality behind the perceived "instability" of AUY954 in long-term assays, highlighting the divergence between acute agonism and prolonged functional antagonism.

AUY954_Signaling cluster_acute Acute Exposure (< 6 Hours) cluster_prolonged Prolonged Exposure (> 12 Hours) AUY954 AUY954 HCl (S1P1 Agonist) S1P1 S1P1 Receptor (Plasma Membrane) AUY954->S1P1 Binds Gi Gi Protein Activation S1P1->Gi Rapid Signaling GRK2 GRK2 Phosphorylation & β-Arrestin Recruitment S1P1->GRK2 Sustained Activation Barrier Endothelial Barrier Enhancement Gi->Barrier Internalization Receptor Internalization GRK2->Internalization Degradation Proteasomal Degradation (Functional Antagonism) Internalization->Degradation Loss of Efficacy

AUY954-induced S1P1 signaling dichotomy: Acute barrier enhancement vs. prolonged functional antagonism.

References

  • Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury Source: American Journal of Respiratory Cell and Molecular Biology URL:1

  • Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis Source: MDPI URL:4

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 Source: ACS Medicinal Chemistry Letters URL:2

  • Engagement of S1P1-degradative mechanisms leads to vascular leak in mice Source: Journal of Clinical Investigation (JCI) URL:3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bradycardia in AUY954 Animal Models

Overview Welcome to the AUY954 Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers navigate the cardiovascular nuances of working with AUY954, a potent, aminocarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the AUY954 Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers navigate the cardiovascular nuances of working with AUY954, a potent, aminocarboxylate-based sphingosine-1-phosphate receptor 1 (S1P1) agonist 1. While AUY954 is highly effective for modeling immunosuppression and autoimmune disease mitigation, its on-target initiation often triggers acute first-dose bradycardia 2. This guide unpacks the causality of this phenomenon, provides troubleshooting FAQs, and establishes self-validating protocols to ensure your in vivo models yield robust, reproducible data.

Mechanistic Causality: The S1P1-GIRK Axis

To troubleshoot bradycardia, we must first understand its molecular origin. The acute drop in heart rate is not a toxicological off-target effect; it is a direct, on-target consequence of S1P1 activation in atrial myocytes 3.

When AUY954 binds to S1P1, it activates the Gi protein complex. The dissociation of the Gβγ subunit directly opens G-protein-gated inwardly rectifying potassium (GIRK) channels (specifically mediating the IK,ACh current) 4. The resulting K+ efflux hyperpolarizes the cell membrane, decreasing the firing rate of the sinoatrial (SA) node and causing acute bradycardia 5.

S1P1_GIRK_Pathway AUY954 AUY954 (S1P1 Agonist) S1P1 S1P1 Receptor (Atrial Myocytes) AUY954->S1P1 High Affinity Binding Gi Gi Protein Complex S1P1->Gi Receptor Coupling Gbg Gβγ Subunit Gi->Gbg Dissociation GIRK GIRK Channel (IK,ACh) Gbg->GIRK Allosteric Activation Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux Brady First-Dose Bradycardia Hyperpol->Brady SA Node Suppression

S1P1-mediated GIRK channel activation pathway leading to acute bradycardia in atrial myocytes.

Quantitative Profiling: AUY954 Selectivity

Unlike non-selective modulators (e.g., fingolimod/FTY720) which cause sustained hypertension via S1P3 activation 5, AUY954 is highly selective for S1P1. Understanding this selectivity is critical for ruling out off-target cardiovascular artifacts in your models.

Receptor SubtypeAUY954 EC50 (nM)Primary Tissue ExpressionCardiovascular Consequence of Agonism
S1P1 1.2Lymphocytes, Atrial Myocytes, EndotheliumFirst-dose bradycardia (transient) 6
S1P2 >10,000Vascular smooth muscleNone (negligible binding) 6
S1P3 1,210Ventricular myocytes, EndotheliumHypertension (avoided due to low affinity) 6
S1P4 >1,000Lymphoid tissueNone (negligible binding) 6
S1P5 340CNS (Oligodendrocytes)None observed 6

Troubleshooting & FAQs

Q1: Our rats experience a 30-40% drop in heart rate within 2 hours of the first 10 mg/kg oral dose of AUY954. How can we prevent this without losing the immunosuppressive efficacy? A: This is the classic "first-dose" effect. The bradycardia is transient because continuous S1P1 agonism eventually leads to receptor polyubiquitination, internalization, and degradation (acting as a functional antagonist) 7. Troubleshooting Step: Do not start with the maximum therapeutic dose. Implement a dose-titration regimen 2. By starting with a sub-therapeutic dose (e.g., 0.5 mg/kg), you induce gradual S1P1 internalization on atrial myocytes without triggering a massive, synchronized GIRK channel opening. Once the cardiac receptors are downregulated, you can safely escalate to the 10 mg/kg dose.

Q2: We are observing sustained hypertension in our AUY954-treated mice after 2 weeks. Is this an S1P3-mediated effect? A: Unlikely. AUY954 has an EC50 of 1,210 nM for S1P3, making it highly S1P1-selective at standard dosing 6. Sustained hypertension during chronic S1P1 agonist administration is typically caused by the downregulation of S1P1 receptors on vascular endothelial cells, which impairs S1P1-mediated endothelial nitric oxide synthase (eNOS) activation, reducing basal vasodilation 2. Troubleshooting Step: Verify eNOS phosphorylation levels in aortic tissue lysates via Western blot. If eNOS activation is suppressed, the hypertension is an on-target consequence of chronic S1P1 functional antagonism, not an S1P3 off-target effect.

Q3: How do we confirm that our dose-titration strategy successfully desensitized the cardiac S1P1 receptors? A: A protocol must be a self-validating system. You cannot rely solely on the absence of bradycardia, as this could also indicate a failure in drug delivery. You must measure a parallel S1P1-dependent biomarker. Troubleshooting Step: Measure peripheral lymphocyte counts. S1P1 internalization in lymphoid organs prevents lymphocyte egress 1. If heart rate remains stable during dose escalation and peripheral blood shows profound lymphopenia, your titration successfully desensitized the cardiac receptors while achieving systemic functional antagonism.

Validated Experimental Protocols

Protocol A: Self-Validating Dose-Titration & Telemetry Workflow

This methodology ensures cardiovascular safety while validating target engagement. Causality Check: Telemetry provides real-time functional data (Heart Rate), while flow cytometry provides molecular validation of target engagement (Lymphocyte Egress Inhibition).

Step-by-Step Methodology:

  • Surgical Implantation: Implant radiotelemetry transmitters (e.g., DSI systems) into the femoral artery of the rodent model to monitor continuous blood pressure and ECG/heart rate. Allow 7-10 days for surgical recovery.

  • Baseline Acquisition: Record baseline cardiovascular parameters for 24 hours prior to dosing to establish a vehicle-independent circadian baseline.

  • Initial Sub-Therapeutic Dosing (Day 1): Administer AUY954 at 0.5 mg/kg (P.O.). Monitor heart rate continuously for 0-12 hours.

    • Validation: Heart rate reduction should be minimal (<10% deviation from baseline).

  • Dose Escalation (Day 3): If the initial dose is tolerated, escalate to 2.0 mg/kg.

  • Therapeutic Dosing (Day 5): Escalate to the target therapeutic dose (e.g., 10 mg/kg).

  • Biomarker Validation (Day 6): Draw 100 µL of whole blood. Perform flow cytometry (staining for CD3+ T-cells and B220+ B-cells).

    • Self-Validating Check: The protocol is successful if Day 5 dosing yields <5% heart rate drop AND Day 6 blood shows >70% reduction in circulating lymphocytes compared to baseline.

Titration_Workflow Start 1. Baseline Telemetry (24h prior) Dose1 2. Sub-therapeutic Dose (0.5 mg/kg AUY954) Start->Dose1 Monitor1 3. Monitor HR (0-12h) Dose1->Monitor1 Check1 HR Drop < 10%? Monitor1->Check1 Dose2 4. Escalate Dose (Target: 10 mg/kg) Check1->Dose2 Yes (Receptors Desensitized) Fail Hold/Reduce Dose Extend Desensitization Check1->Fail No (Acute Agonism Active) Validate 5. Biomarker Validation (Flow Cytometry: Lymphopenia) Dose2->Validate Confirm Efficacy

Self-validating dose-titration workflow to mitigate bradycardia while confirming AUY954 efficacy.

Protocol B: Ex Vivo Assessment of S1P1 Receptor Internalization

To mechanistically prove that your dosing regimen is internalizing S1P1 rather than just masking a physiological response, perform this ex vivo membrane fractionation assay. Causality Check: S1P1 agonists induce phosphorylation of the C-terminal domain, leading to β-arrestin recruitment, internalization, and proteasomal degradation 7. Measuring total vs. membrane-bound S1P1 confirms this mechanism.

Step-by-Step Methodology:

  • Tissue Harvest: Euthanize the animal 24 hours post-AUY954 administration. Rapidly excise the right atrium and flash-freeze in liquid nitrogen to halt vesicular trafficking.

  • Homogenization: Homogenize tissue in ice-cold subcellular fractionation buffer (250 mM Sucrose, 20 mM HEPES, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Membrane Isolation:

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells (discard pellet).

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the plasma membrane fraction; the supernatant is the cytosolic fraction.

  • Protein Quantification & Western Blot: Resuspend the membrane pellet in RIPA buffer. Quantify using a BCA assay. Run 20 µg of protein on an SDS-PAGE gel.

  • Immunoblotting: Probe with a validated anti-S1P1 antibody (e.g., YA1239). Use Na+/K+ ATPase as a membrane loading control.

    • Self-Validating Check: A successful AUY954 titration will show a >60% reduction in S1P1 band intensity in the membrane fraction compared to vehicle-treated controls, confirming receptor downregulation.

References

  • Stepanov, A., et al. "Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015)." Expert Opinion on Therapeutic Patents (PubMed/NIH). Available at: [Link]

  • Chun, J., et al. "Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery." Pharmacological Reviews (PMC/NIH). Available at: [Link]

  • Di Chio, M., et al. "Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis?" Frontiers in Pharmacology. Available at:[Link]

  • Wang, Y., et al. "Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases." International Journal of Molecular Sciences (PMC/NIH). Available at:[Link]

  • Fryer, R. M., et al. "The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat." PLoS One (PMC/NIH). Available at:[Link]

Sources

Optimization

The Causality of Precipitation: Understanding AUY954's Zwitterionic Nature

Welcome to the Technical Support Center for AUY954 HCl Formulations . As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with formulating complex small...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for AUY954 HCl Formulations . As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with formulating complex small molecules.

AUY954 is a highly potent, monoselective sphingosine-1-phosphate receptor 1 (S1P1) agonist[1]. While it is an exceptional pharmacological probe for studying lymphocyte sequestration and autoimmune modulation, its formulation—particularly adjusting the pH for liquid dosing—requires a precise understanding of its molecular structure.

This guide provides the mechanistic reasoning, troubleshooting FAQs, and validated protocols necessary to formulate AUY954 HCl successfully without compromising your experimental integrity.

To formulate AUY954 HCl correctly, we must first understand why it behaves the way it does in solution.

AUY954 is an aminocarboxylate analog of the well-known immunomodulator fingolimod (FTY720)[2]. Because its chemical structure contains both a basic secondary amine and an acidic carboxylic acid, AUY954 exists in a tautomeric equilibrium as a zwitterion in aqueous environments[3].

When you purchase the hydrochloride (HCl) salt of AUY954, the secondary amine is fully protonated, giving the molecule a net positive charge. This makes the unbuffered powder highly soluble in acidic solutions or polar organic solvents (like DMSO)[4]. However, as you adjust the pH upward toward physiological levels (pH 7.4) using NaOH or PBS, the carboxylic acid deprotonates. As the molecule approaches its isoelectric point (pI), its net charge neutralizes. Lacking a net solvation charge, the hydrophobic biphenyl-benzothiophene core drives strong intermolecular interactions, causing the compound to rapidly crash out of solution. This poor aqueous solubility (often dropping below 17 μg/mL at neutral pH) is the primary bottleneck for high-dose in vivo administration[5][6].

To bypass this, we must construct a self-validating formulation system: using micellar encapsulation or co-solvents to shield the hydrophobic core before introducing the aqueous phase, and strictly controlling the final pH to avoid the exact isoelectric point.

Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile of AUY954 HCl

PropertyValue / Description
Molecular Weight 491.95 g/mol (HCl salt) / 455.5 g/mol (Free base)[4]
Target Affinity S1P1 Receptor (EC₅₀ = 1.2 nM)[1]
Solubility (DMSO / DMF) ~30 mg/mL (Highly Soluble)[7]
Solubility (PBS, pH 7.2) < 0.5 mg/mL (Prone to rapid precipitation)[7]
Charge State (pH 7.4) Zwitterionic (Neutral net charge)[3]

Table 2: Validated In Vivo Vehicle Formulations

Vehicle SystemComposition BreakdownTarget pHApplication Suitability
Co-Solvent / Surfactant 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4]6.0 - 7.0High-dose systemic dosing (IV, IP, PO)
Micellar Encapsulation 10% Solutol/Kolliphor HS15 in sterile water[8]6.0 - 7.0Neuroinflammation models (EAE)

Troubleshooting FAQs

Q1: Why does my AUY954 HCl solution instantly turn cloudy when I dilute my DMSO stock with PBS? A: You are experiencing "solvent shift precipitation." When the DMSO concentration drops, the aqueous PBS forces the zwitterionic AUY954 into its isoelectric state[3]. Because PBS lacks surfactants to lower the surface tension and shield the hydrophobic core, the compound aggregates. You must use a transitional co-solvent (like PEG300) and a surfactant (like Tween 80) before adding the aqueous buffer[4].

Q2: Can I just heat the cloudy PBS solution to dissolve the AUY954 precipitate? A: No. While heating increases kinetic energy and may temporarily dissolve the precipitate, the compound will inevitably re-crystallize (often seeding larger crystals) once the solution returns to room temperature or is injected into the animal. You must chemically stabilize the solution using the protocols below.

Q3: Is it strictly necessary to reach exactly pH 7.4 for in vivo injections? A: No. In fact, forcing AUY954 to exactly pH 7.4 often triggers precipitation due to the pI[5]. A slightly acidic formulation (pH 6.0 – 7.0) is perfectly well-tolerated for IP, PO, or IV administration in rodents and maintains the compound in a slightly more protonated, soluble state[8].

Experimental Protocols

Protocol 1: Preparation of a 2 mg/mL In Vivo Formulation (TargetMol Method)

This protocol utilizes a stepwise polarity gradient to prevent zwitterion precipitation[4].

  • Weighing: Weigh exactly 2.0 mg of AUY954 HCl powder into a sterile glass vial.

  • Primary Solvation: Add 100 μL of 100% molecular-grade DMSO. Vortex vigorously until the solution is completely clear. (Note: The compound must be fully dissolved here. Do not proceed if particulates remain).

  • Co-Solvent Addition: Add 400 μL of PEG300 to the vial. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Addition: Add 50 μL of Tween 80. Pipette up and down carefully to avoid excessive bubbling, then vortex gently.

  • Aqueous Phase Integration: Slowly add 450 μL of 0.9% sterile Saline dropwise (approx. 50 μL at a time) while continuously swirling or vortexing the vial.

  • pH Verification: Spot-check the pH using micro-pH paper or a micro-probe. It should naturally fall between 6.0 and 7.0. If it is below 5.5, carefully adjust with 0.1 M NaOH in 1 μL increments. Do not exceed pH 7.0.

Protocol 2: Preparation of a Solutol HS15 Micellar Formulation

Ideal for central nervous system models like Experimental Autoimmune Encephalomyelitis (EAE)[8].

  • Vehicle Prep: Prepare a 10% (w/v) solution of Solutol/Kolliphor HS15 in sterile ultra-pure water. Heat slightly (37°C) to liquefy the Solutol if necessary.

  • Solvation: Add the required mass of AUY954 HCl directly into the 10% Solutol solution.

  • Sonication: Sonicate the mixture in a water bath at room temperature for 10–15 minutes until a clear, micellar dispersion is achieved.

  • pH Adjustment: Adjust the final pH to a range of 6.0–7.0 using 0.1 M NaOH or 0.1 M HCl[8].

Visualizations

G A AUY954 HCl Powder B Dissolve in 100% DMSO (Stock Solution) A->B C Application Type? B->C D In Vitro Assays C->D Cell Culture E In Vivo Dosing C->E Animal Models F Dilute in Culture Media (Final DMSO < 0.1%) D->F G Add Co-solvents (40% PEG300 + 5% Tween 80) E->G H Add Aqueous Phase (45% Saline/PBS) G->H I Adjust pH to 6.0 - 7.0 (Avoid pI precipitation) H->I

Workflow for formulating AUY954 HCl for in vitro and in vivo applications.

Pathway L AUY954 R S1P1 Receptor L->R Agonism G Gi Protein R->G Coupling P PI3K / Akt G->P Rac Rac1 Activation G->Rac Act Cytoskeleton Remodeling Rac->Act Seq Lymphocyte Sequestration Act->Seq In Vivo Effect

Mechanism of action: AUY954-mediated S1P1 receptor activation and signaling.

References

  • Pan, S. et al. (via NIH PMC). "Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery".[Link]

  • ACS Medicinal Chemistry Letters. "4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1".[Link]

  • Chimia. "Medicinal Chemistry".[Link]

  • NIH PMC. "Activation of the lung S1P1 receptor reduces allergen-induced plasma leakage in mice".[Link]

  • MDPI. "Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis".[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing AUY954 Bioavailability in Rodent Models

Welcome to the AUY954 Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent pharmacokinetics when using AUY954 in vivo.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AUY954 Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent pharmacokinetics when using AUY954 in vivo. AUY954 is a potent, monoselective sphingosine-1-phosphate receptor 1 (S1P1) agonist[1]. While it possesses excellent intrinsic oral bioavailability[2], its extreme hydrophobicity often leads to apparent "low bioavailability" in rodent models if formulated incorrectly.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure self-validating, reproducible experiments.

Diagnostic Overview: The Solubility vs. Bioavailability Paradox

The root cause of failed AUY954 experiments is rarely the molecule's intrinsic permeability, but rather its physicochemical properties. AUY954 is a highly lipophilic aminocarboxylate analog[1]. When introduced to an aqueous environment (like the rodent gastrointestinal tract or cerebrospinal fluid) without proper micellar encapsulation, it rapidly precipitates[3]. This precipitation creates a severe bottleneck in absorption, leading to erratic plasma concentrations and failed lymphocyte depletion. Overcoming this requires shifting from simple solvents (like PBS/DMSO) to complexing agents or surfactants that maintain the drug in a stable microemulsion.

Troubleshooting Guides & FAQs

Q1: My oral gavage of AUY954 in a 5% DMSO/PBS vehicle resulted in no peripheral lymphocyte depletion. Is the drug degrading in the stomach? A: It is highly unlikely that the drug is degrading. AUY954 is chemically stable. The issue is precipitation . AUY954 has an aqueous solubility of less than 0.5 mg/mL[3]. In the GI tract, the DMSO rapidly diffuses away, leaving the hydrophobic AUY954 to crash out of solution. Solution: You must use a micelle-forming vehicle. We recommend[4] or 20% Hydroxypropyl-β-cyclodextrin (HPBCD). These excipients encapsulate the lipophilic drug, preventing precipitation and ensuring consistent intestinal absorption into the portal vein.

Q2: We are conducting continuous intracerebroventricular (ICV) infusions for an Experimental Autoimmune Encephalomyelitis (EAE) model, but the osmotic minipumps keep clogging. How do we fix this? A: Standard artificial cerebrospinal fluid (aCSF) cannot keep AUY954 in solution at 37°C for prolonged periods. The drug crystallizes inside the micro-catheter. Solution: Formulate the drug in a solution containing 10% Solutol/Kolliphor HS15, and carefully adjust the final pH to between 6.0 and 7.0[4]. This specific vehicle maintains AUY954 in a stable microemulsion at physiological temperatures for up to 4 weeks without occluding the pump.

Q3: We increased the DMSO concentration to 20% to force AUY954 into solution for oral dosing, but we are seeing high rodent mortality. What is the alternative? A: High concentrations of DMSO (>5-10%) cause severe gastrointestinal toxicity, mucosal damage, and systemic shock in rodents, confounding your immunological readouts. Solution: Limit DMSO to a maximum of 2% as a primary solubilizer, and rely on 20% HPBCD or 10% Solutol HS15 for the bulk volume. The complexation process (detailed in Protocol 1) eliminates the need for toxic co-solvents.

Validated Experimental Protocols

Every protocol must be a self-validating system. For AUY954, the ultimate validation of successful formulation and systemic absorption is a >70% reduction in peripheral blood lymphocyte counts within 24 hours of administration[1].

Protocol 1: Preparation of AUY954 for Oral Administration (PO)

Objective: Formulate a 1 mg/mL AUY954 solution using HPBCD to ensure high oral bioavailability without GI toxicity.

  • Primary Solubilization: Accurately weigh 10 mg of AUY954 powder. Dissolve the powder in 200 µL of 100% DMSO. Vortex vigorously until the solution is completely clear. (Causality: DMSO disrupts the crystal lattice of the solid drug).

  • Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) solution in sterile water.

  • Complexation (Critical Step): Place the DMSO-AUY954 vial in a sonicating water bath. Dropwise , add 9.8 mL of the 20% HPBCD solution while continuously sonicating. (Causality: Slow addition under sonication forces the AUY954 molecules into the hydrophobic cavities of the cyclodextrin rings before they can aggregate).

  • Validation: Inspect the solution against a dark background. It must be completely transparent with no Tyndall effect (cloudiness) or particulate matter.

  • Administration: Administer to rodents via oral gavage at a volume of 1-3 mL/kg.

Protocol 2: Preparation of AUY954 for ICV Infusion via Osmotic Pump

Objective: Formulate a stable, non-precipitating solution for Alzet osmotic pumps[4].

  • Solubilization: Dissolve AUY954 in a minimal volume of DMSO (max 0.25% of the final intended volume).

  • Micelle Formation: Add Solutol HS15 (Kolliphor HS15) to achieve a 10% (v/v) final concentration. Vortex at 37°C for 5 minutes.

  • Dilution: Slowly bring the mixture to the final volume with sterile artificial cerebrospinal fluid (aCSF).

  • pH Adjustment: Verify and adjust the pH to 6.0–7.0 using 0.1M NaOH or HCl. (Causality: Maintaining near-neutral pH prevents localized tissue necrosis in the CNS).

  • Sterilization: Pass the solution through a 0.22 µm syringe filter before loading it into the osmotic pump.

Quantitative Data & Pharmacokinetic Parameters

The following table summarizes the critical parameters that dictate AUY954's behavior in vivo. Use these metrics to benchmark your experimental results.

ParameterValue / DescriptionCausality / Experimental Implication
Receptor Target S1P1 (EC50 = 1.2 nM)Highly monoselective; avoids S1P3-mediated bradycardia commonly seen with non-selective S1P agonists[1].
Aqueous Solubility < 0.5 mg/mL (in PBS)Extreme hydrophobicity necessitates specialized micellar vehicles (e.g., Solutol HS15) to prevent in vivo precipitation[3].
Bioavailability > 30% (Rat, PO, Optimized)Requires proper formulation; unformulated aqueous suspensions yield near-zero systemic exposure[2].
Pharmacodynamic Marker ~80% reduction in lymphocytesServes as a self-validating system: successful absorption strictly correlates with lymphocyte sequestration[1].
Half-life ( T1/2​ ) Short (relative to FTY720)Enables rapid immune reconstitution upon cessation of the experiment, offering superior temporal control[1].

Mechanistic & Formulation Workflow

The diagram below maps the logical relationship between proper vehicle formulation, systemic absorption, and the resulting S1P1-mediated immunomodulation.

G A AUY954 (Hydrophobic Solid) B Vehicle Formulation (10% Solutol HS15 or 20% HPBCD) A->B C Rodent Administration (Oral Gavage / ICV) B->C D Systemic Absorption (Micellar Encapsulation) C->D E S1P1 Receptor Agonism (EC50 = 1.2 nM) D->E F S1P1 Internalization E->F G Lymphocyte Sequestration & Immunomodulation F->G

Workflow of AUY954 formulation and S1P1-mediated immunomodulation pathway in rodents.

References

  • Pan, S., Mi, Y., Pally, C., et al. (2006). A monoselective sphingosine-1-phosphate receptor-1 agonist prevents allograft rejection in a stringent rat heart transplantation model. Chemistry & Biology, 13(11), 1227-1234.

  • Zhang, Z. Y., Zhang, Z., Zug, C., et al. (2009). AUY954, a selective S1P(1) modulator, prevents experimental autoimmune neuritis. Journal of Neuroimmunology, 216(1-2), 59-65.

  • Gentile, A., et al. (2019). Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis. PMC - NIH.

  • ACS Medicinal Chemistry Letters (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1.

  • Cayman Chemical. AUY954 Product Information and Solubility Data.

Sources

Reference Data & Comparative Studies

Validation

Validating S1P1 Specificity of AUY954: A Comparative Guide Using Knockout Models

Introduction: The Evolution of S1P Receptor Modulators The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of lymphocyte trafficking, vascular permeability, and central nervous system (CNS) inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of S1P Receptor Modulators

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of lymphocyte trafficking, vascular permeability, and central nervous system (CNS) inflammation. The clinical success of FTY720 (Fingolimod) validated the therapeutic potential of targeting S1P receptors for autoimmune conditions like multiple sclerosis[1]. However, FTY720 is a pan-agonist that requires in vivo phosphorylation to FTY720-P, subsequently activating S1P1, S1P3, S1P4, and S1P5[1]. This lack of specificity often leads to off-target adverse effects, such as bradycardia (mediated by S1P3).

To overcome these limitations, next-generation modulators like AUY954 were developed. AUY954 is an orally active, monoselective S1P1 agonist that does not require metabolic activation[2]. While biochemical assays can demonstrate binding affinity, definitively proving functional specificity and mapping the exact mechanism of action (persistent agonism vs. functional antagonism) requires rigorous validation using genetic knockout (KO) and mutant cell models[3][4].

Pharmacological Profile: AUY954 vs. Alternative Modulators

Before designing validation experiments, it is crucial to benchmark AUY954 against existing alternatives. The table below summarizes the receptor selectivity profiles that necessitate targeted KO validation.

CompoundS1P1 EC₅₀ (nM)S1P2 EC₅₀ (nM)S1P3 EC₅₀ (nM)S1P4 EC₅₀ (nM)S1P5 EC₅₀ (nM)Primary Mechanism of Action
AUY954 1.2>10,0001,210>1,000340Selective S1P1 Agonist / Functional Antagonist[2]
FTY720-P 0.33>10,0000.320.840.33Pan-S1P Agonist (Requires in vivo phosphorylation)[1]
SEW2871 13.8>10,000>10,000>10,000>10,000Selective S1P1 Agonist (Lower potency)[1]

Data Interpretation: While AUY954 shows a >1,000-fold selectivity window for S1P1 over S1P2, S1P3, and S1P4, it retains mild affinity for S1P5 (340 nM)[2]. Therefore, utilizing S1P1⁻/⁻ cells is mandatory to ensure that observed phenotypic changes (e.g., cAMP inhibition or receptor internalization) are exclusively driven by S1P1 and not residual S1P5 activity.

The Mechanistic Rationale: Why Use Knockout and Mutant Cells?

As a Senior Application Scientist, I emphasize that simply observing a downstream effect (like lymphopenia or reduced astrogliosis) is correlative, not causative. To establish causality, we must construct a self-validating experimental system .

AUY954 acts as a "functional antagonist." It initially binds S1P1 as an agonist (activating Gᵢ pathways), but rapidly induces β-arrestin recruitment, leading to irreversible receptor internalization and proteasomal degradation[4][5]. To validate this specific mechanism, we utilize two distinct genetic models:

  • S1P1 Null Mutants (S1P1⁻/⁻): Completely ablates the target. If AUY954 still induces a response in these cells, it indicates off-target GPCR activation.

  • S5A-S1P1 Knockin Mutants: The C-terminal serine residues of S1P1 are mutated to alanines, preventing phosphorylation and subsequent β-arrestin-mediated internalization[4]. Using S5A cells proves that AUY954's long-term efficacy relies on receptor degradation, as these mutant cells will resist AUY954-induced desensitization[4][5].

Experimental Workflow: Validating AUY954 Specificity

The following protocols are designed with internal controls to ensure data integrity. We utilize primary cortical astrocytes from S1P1 conditional null mutants ( S1pr1loxP/loxP ; nestin-cre) reconstituted with either Wild-Type (WT) S1P1 or S5A-S1P1[3].

Protocol A: Functional Agonism (cAMP Accumulation Assay)

Objective: Prove that AUY954 selectively activates the Gᵢ pathway exclusively through S1P1.

  • Cell Preparation: Seed WT-S1P1, S5A-S1P1, and S1P1⁻/⁻ astrocytes at 1×105 cells/well in 96-well plates. Starve in serum-free media containing 0.1% BSA for 12 hours.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 15 minutes to prevent cAMP degradation[4].

  • Stimulation (The Self-Validating Step): Co-treat cells with 10 μM Forskolin (to maximally stimulate adenylate cyclase) and varying concentrations of AUY954 (0.1 nM to 1 μM) for 15 minutes.

    • Causality Check: Forskolin provides a guaranteed cAMP spike. A true Gᵢ agonist will suppress this spike.

  • Lysis and Detection: Lyse cells and quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.

  • Expected Outcome: AUY954 will dose-dependently inhibit Forskolin-induced cAMP in WT and S5A cells. In S1P1⁻/⁻ cells, AUY954 will fail to inhibit cAMP, proving its specificity for S1P1 over other endogenously expressed GPCRs[4].

Protocol B: Functional Antagonism (Receptor Internalization Assay)

Objective: Prove that AUY954 induces S1P1 degradation, differentiating it from persistent agonists.

  • Receptor Labeling: Use astrocytes expressing N-terminal HA-tagged WT-S1P1 or HA-tagged S5A-S1P1.

  • Ligand Exposure: Treat cells with 100 nM AUY954, 100 nM FTY720-P (positive control), or vehicle (0.1% BSA) for 2 hours[3].

  • Surface Staining: Transfer cells to ice to halt trafficking. Stain unpermeabilized cells with an anti-HA primary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30 minutes.

  • Flow Cytometry: Analyze surface fluorescence.

  • Expected Outcome: WT-S1P1 cells will show a >80% reduction in surface fluorescence (internalization/degradation)[3]. S5A-S1P1 cells will retain high surface fluorescence, proving that AUY954's mechanism is strictly dependent on the C-terminal phosphorylation machinery[4].

Pathway Visualization

The following diagram maps the divergent cellular responses to AUY954 based on the genetic status of the S1P1 receptor, illustrating the mechanistic proof of specificity.

G AUY954 AUY954 (Selective Agonist) S1P1_WT WT S1P1 Receptor AUY954->S1P1_WT S1P1_KO S1P1 Knockout / S5A Mutant AUY954->S1P1_KO Gi_Pathway Gi Protein Activation (cAMP Decrease) S1P1_WT->Gi_Pathway Arrestin β-Arrestin Recruitment S1P1_WT->Arrestin No_Response No Internalization / Signaling (Validates Specificity) S1P1_KO->No_Response Internalization Receptor Internalization Arrestin->Internalization Degradation Proteasomal Degradation (Functional Antagonism) Internalization->Degradation

AUY954-induced S1P1 signaling, internalization, and degradation pathway.

Conclusion

Validating the specificity of AUY954 requires moving beyond simple binding affinities. By employing S1P1⁻/⁻ and S5A-S1P1 mutant cell lines, researchers can definitively uncouple S1P1-mediated functional antagonism from off-target GPCR activation[4][5]. These self-validating workflows confirm that AUY954 is a highly selective tool compound, offering a cleaner pharmacological profile than FTY720 for investigating S1P1 biology in autoimmune and neuroinflammatory contexts[1][3].

Sources

Comparative

In-Depth Comparison Guide: AUY954 vs. SEW2871 Receptor Affinity and Pharmacological Profiling

Executive Summary As a Senior Application Scientist, I frequently guide drug development teams in selecting the optimal pharmacological probes for sphingosine-1-phosphate (S1P) receptor modulation. The endogenous lipid m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide drug development teams in selecting the optimal pharmacological probes for sphingosine-1-phosphate (S1P) receptor modulation. The endogenous lipid mediator S1P signals through five G protein-coupled receptors (S1P1–5) to regulate critical functions, most notably lymphocyte trafficking and vascular endothelial integrity. While first-generation immunomodulators like Fingolimod (FTY720) revolutionized multiple sclerosis treatment, their non-selective agonism—particularly at the S1P3 receptor—is linked to adverse cardiovascular events such as acute bradycardia[1].

To isolate S1P1-dependent phenomena without off-target toxicity, highly selective S1P1 agonists are required. This guide provides an objective, data-driven comparison of two premier S1P1-selective probes: AUY954 and SEW2871 .

Receptor Affinity & Selectivity Profiles

Both AUY954 and SEW2871 were engineered to bypass S1P3, but they exhibit distinct affinity profiles and structural interactions.

  • AUY954 is an aminocarboxylate analog of FTY720. It acts as a low-nanomolar, monoselective agonist of S1P1[2].

  • SEW2871 is an oxadiazolothienyl compound. Notably, it lacks a polar headgroup but still activates S1P1 by replacing salt-bridge polar interactions with ion-dipole interactions within the binding pocket[3].

Table 1: Comparative EC50 Values Across S1P Receptor Subtypes
Receptor SubtypeAUY954 EC50 (nM)SEW2871 EC50 (nM)
S1P1 1.213.0
S1P2 >10,000>10,000
S1P3 1,210>10,000
S1P4 >1,000>10,000
S1P5 340>10,000

Quantitative data synthesized from4[4] and 5[5].

Key Takeaway: AUY954 is approximately 10-fold more potent at S1P1 than SEW2871. However, at higher concentrations (>300 nM), AUY954 exhibits slight off-target activity at S1P5[4], whereas SEW2871 remains completely inactive against S1P2-5 up to 10 µM[5].

Mechanistic Pathways: S1P1 Activation & Internalization

The therapeutic efficacy of S1P1 agonists relies on a paradoxical mechanism: functional antagonism . Initial agonism of S1P1 induces Gi protein coupling, leading to ERK and AKT phosphorylation. However, sustained agonism triggers rapid β-arrestin recruitment, causing receptor internalization and proteasomal degradation. Without surface S1P1, lymphocytes cannot sense the S1P gradient required to egress from lymph nodes, resulting in profound peripheral lymphopenia[1].

Pathway Agonist S1P1 Agonist (AUY954 / SEW2871) Receptor S1P1 Receptor Activation Agonist->Receptor Gi Gi Protein Coupling Receptor->Gi Arrestin β-Arrestin Recruitment Receptor->Arrestin Kinases ERK & AKT Phosphorylation Gi->Kinases Internalization Receptor Internalization Arrestin->Internalization Lymphopenia Lymphocyte Sequestration Internalization->Lymphopenia

S1P1 receptor activation signaling pathway and subsequent internalization mechanism.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate AUY954 and SEW2871, we rely on orthogonal assays that measure both proximal receptor activation and distal functional efficacy. As a rule of scientific integrity, every protocol must include internal controls to validate the results.

3.1. Proximal Affinity: The [35S]GTPγS Binding Assay

Causality: Why use GTPγS instead of downstream calcium flux or cAMP assays? Downstream assays are subject to massive signal amplification cascades that can mask partial agonism or artificially inflate potency. The[35S]GTPγS binding assay measures the most proximal event to GPCR activation: the exchange of GDP for GTP on the Gαi subunit. This provides a direct, unamplified quantification of intrinsic efficacy.

Workflow Step1 Membrane Preparation Step2 Compound Incubation Step1->Step2 Step3 [35S]GTPγS Addition Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5

Step-by-step workflow of the [35S]GTPγS binding assay for receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human S1P1. Resuspend in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% fatty acid-free BSA, pH 7.4).

  • GDP Addition: Add 10 µM GDP to the membrane suspension. Causality: GDP is critical to suppress basal, ligand-independent G-protein activation, ensuring the measured signal is strictly agonist-driven.

  • Compound Incubation: Add AUY954 or SEW2871 at varying concentrations ( 10−12 to 10−5 M) along with 0.1 nM [35S]GTPγS. Incubate for 30 minutes at 30°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters to separate receptor-bound [35S]GTPγS from free radioligand.

  • Quantification & Validation: Measure bound radioactivity via liquid scintillation counting.

    • Self-Validation Step: Include a parallel control well with 10 µM unlabeled GTPγS to determine non-specific binding (NSB). If NSB exceeds 10% of total binding, the membrane integrity is compromised, and the assay must be rejected.

3.2. Distal Efficacy: In Vivo Lymphopenia Assay

Causality: To confirm that the in vitro affinity translates to functional antagonism in vivo, we measure peripheral blood lymphocyte (PBL) depletion. AUY954 has been shown to induce a profound and reversible reduction of circulating lymphocytes, prolonging allograft survival in 2[2].

Step-by-Step Methodology:

  • Dosing: Administer AUY954 (e.g., 1-3 mg/kg) or SEW2871 orally to Lewis rats.

  • Blood Sampling: Collect whole blood samples at 2, 6, 12, and 24 hours post-dose via the tail vein.

  • Flow Cytometry: Stain samples with fluorescently labeled anti-CD3 (T cells) and anti-CD45RA (B cells) antibodies. Quantify absolute lymphocyte counts using a flow cytometer with counting beads.

  • Validation via Antagonism:

    • Self-Validation Step: Treat a parallel cohort with W146, a competitive S1P1 antagonist, 30 minutes prior to agonist administration. If the lymphopenia is strictly S1P1-mediated, W146 will rescue the PBL counts, proving mechanistic causality.

Application Guide: Choosing Between AUY954 and SEW2871
  • Choose AUY954 when absolute potency is the priority, such as in stringent in vivo models of transplantation or autoimmune neuritis[2]. Its low-nanomolar EC50 ensures robust target engagement, though care must be taken to keep dosing below the threshold for S1P5 activation.

  • Choose SEW2871 when absolute selectivity is paramount. If your experimental model is highly sensitive to off-target S1P receptor activation, SEW2871's complete inactivity at S1P2-5 (up to 10 µM) provides a cleaner pharmacological profile[5].

References
  • Pan, S. et al. (Chem Biol, 2006). "A Monoselective Sphingosine-1-Phosphate Receptor-1 Agonist Prevents Allograft Rejection in a Stringent Rat Heart Transplantation Model".[Link]

  • Proia, R. L., & Hla, T. (PMC). "An update on the biology of sphingosine 1-phosphate receptors".[Link]

Sources

Validation

dose-response validation of AUY954 in human whole blood

Ex Vivo Dose-Response Validation of AUY954 in Human Whole Blood: A Comparative Guide Executive Summary The accurate validation of immunomodulatory compounds requires assay systems that faithfully recapitulate human physi...

Author: BenchChem Technical Support Team. Date: March 2026

Ex Vivo Dose-Response Validation of AUY954 in Human Whole Blood: A Comparative Guide

Executive Summary

The accurate validation of immunomodulatory compounds requires assay systems that faithfully recapitulate human physiological conditions. AUY954 is a highly selective sphingosine-1-phosphate receptor 1 (S1P1) modulator with an EC50 of approximately 1.2 nM[1]. Unlike the first-generation pan-S1P receptor agonist FTY720 (fingolimod)—which targets S1P1, S1P3, S1P4, and S1P5[2]—AUY954 achieves targeted immunosuppression without triggering S1P3-mediated adverse effects such as bronchoconstriction and airway hyperreactivity[2].

This guide provides a comprehensive methodology for the dose-response validation of AUY954 using a human whole blood matrix. By comparing its performance to FTY720, we outline the mechanistic causality of S1P1 functional antagonism and provide a self-validating experimental protocol designed for drug development professionals.

Mechanistic Causality: S1P1 Agonism and Functional Antagonism

To understand the assay readouts, one must first understand the paradoxical mechanism of S1P1 modulators. Both AUY954 and FTY720 operate via a mechanism known as functional antagonism .

Acute exposure to AUY954 acts as a true agonist, binding to S1P1 and inducing the phosphorylation of downstream survival kinases such as ERK and AKT[3]. However, sustained exposure to these compounds triggers robust receptor internalization and subsequent intracellular degradation[4]. Because lymphocytes rely on surface-expressed S1P1 to sense the S1P gradient and egress from lymph nodes into the lymphatic and blood circulation, the loss of surface S1P1 effectively sequesters them in secondary lymphoid organs, resulting in profound peripheral lymphopenia[1].

G AUY954 AUY954 (S1P1 Selective) S1P1 S1P1 Receptor (Lymphocyte Surface) AUY954->S1P1 High Affinity FTY720 FTY720 (Pan-S1PR Agonist) FTY720->S1P1 Broad Affinity Signaling ERK / AKT Phosphorylation (Initial Activation) S1P1->Signaling Acute Exposure Internalization Receptor Internalization & Degradation S1P1->Internalization Sustained Exposure Lymphopenia Lymphocyte Sequestration (Functional Antagonism) Internalization->Lymphopenia Loss of S1P Gradient Sensing

S1P1 receptor activation and functional antagonism by AUY954 and FTY720.

Comparative Efficacy & Selectivity: AUY954 vs. FTY720

When benchmarking AUY954 in whole blood assays, FTY720 serves as the standard positive control. The table below summarizes the critical pharmacological differences that influence assay design and clinical translation.

ParameterAUY954FTY720 (Fingolimod)
Target Selectivity S1P1 exclusiveS1P1, S1P3, S1P4, S1P5[2]
EC50 (S1P1) ~1.2 nM[1]Sub-nanomolar (as active FTY720-P)
Mechanism of Action Functional Antagonism (Internalization)[4]Functional Antagonism (Internalization)[4]
Airway Hyperreactivity Spared (No S1P3 activity)[2]Present (S1P3-mediated)[2]
Lymphocyte Reduction Significant and reversible[1]Significant and reversible

Experimental Methodology: Ex Vivo Human Whole Blood Assay

The Rationale for a Whole Blood Matrix

Why use whole blood instead of isolated Peripheral Blood Mononuclear Cells (PBMCs)? Sphingosine-1-phosphate (S1P) in human plasma is heavily protein-bound; approximately 65% is complexed with apolipoprotein M (ApoM) on high-density lipoproteins (HDL), with the remainder bound to albumin[5]. Assaying AUY954 in isolated PBMCs strips away this native lipid-protein matrix, artificially altering the free-drug fraction and receptor engagement dynamics. A whole blood assay preserves these physiological sinks, creating a self-validating system where the calculated EC50 accurately reflects in vivo pharmacodynamics.

Workflow Blood Whole Blood (Na-Citrate) Dosing AUY954 Dosing (0.01 - 1000 nM) Blood->Dosing Incubation Incubation (37°C, 4-6 hrs) Dosing->Incubation Lysis RBC Lysis (ACK Buffer) Incubation->Lysis Staining Antibody Staining (CD3/CD4/CD8) Lysis->Staining FACS Flow Cytometry (Viable Lymphocytes) Staining->FACS

Step-by-step workflow for ex vivo whole blood lymphocyte reduction assay.

Step-by-Step Protocol
  • Blood Collection: Draw human whole blood into sodium citrate tubes. Crucial Causality: Avoid EDTA tubes. EDTA chelates extracellular calcium, which is required for proper G-protein coupled receptor (GPCR) signaling and can artificially suppress S1P1 internalization kinetics.

  • Compound Dosing: Prepare a 10-point serial dilution of AUY954 (e.g., 0.01 nM to 1000 nM) in DMSO. Spike the compound directly into the whole blood aliquots. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity. Include FTY720 as a positive control and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the treated whole blood at 37°C with 5% CO₂ for 4 to 6 hours. This specific timeframe allows sufficient time for complete S1P1 internalization and the subsequent phenotypic shift in surface markers.

  • Erythrocyte Lysis: Treat the samples with ACK (Ammonium-Chloride-Potassium) lysing buffer to eliminate red blood cells. Wash the remaining cells twice with FACS buffer (PBS + 2% FBS) to quench the lysis reaction and remove cellular debris.

  • Immunophenotyping: Stain the leukocyte pellet with a fluorophore-conjugated antibody panel targeting T-cell and B-cell subsets (e.g., anti-CD45, CD3, CD4, CD8, CD19). Include a fixable viability dye (e.g., eFluor 780) to exclude dead cells from the analysis.

  • Flow Cytometry Acquisition: Acquire the data using a flow cytometer. Gate strictly on viable, CD45+ lymphocytes. Calculate the absolute count or percentage of CD4+ and CD8+ T-cells relative to the vehicle control to generate the dose-response curve.

Dose-Response Data Interpretation

When plotted using a non-linear regression model (four-parameter logistic curve), the whole blood assay should yield the following expected metrics. Deviations from these ranges often indicate issues with blood matrix integrity or excessive DMSO concentrations.

MetricExpected AUY954 ResponseBiological Significance
CD4+ T-cell IC50 1.0 - 5.0 nMHigh sensitivity of helper T-cells to S1P1 modulation.
CD8+ T-cell IC50 2.0 - 8.0 nMCytotoxic T-cells exhibit slightly delayed internalization kinetics compared to CD4+ cells.
B-cell (CD19+) IC50 > 10.0 nMB-cells rely on redundant trafficking signals (e.g., CXCR5) and are less sensitive to S1P1 antagonism.
Maximum Lymphocyte Reduction 75% - 85%Reflects the physiological limit of S1P1-dependent sequestration[1].

References[3] An update on the biology of sphingosine 1-phosphate receptors - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1lyHa1HPMzCYbt00LF7VrDFLreSJrSiF6EDGJrCaaaEIIVvlGw2kNMu5HOWq3g4nDdTNEUFraPVKbk8fy4UDrzZdMr-w7vDGj6xYxIE2UaPz7pruACN_Xnz0MssTvirK00gPy64WgtzxWN3g=[1] An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH1b2epeoDEic6eWqLEfulte-UXjFwboPNZuZba3kCFZ89PkceMkLedBP1h4JOqGIfHW63M0szUQGUqhQonfmEiqa6ikoUCNFE7wRYMqTdbfljiRtYLcwsMzDpUx06ei95331SypzxlAK6kPo=[5] HDL-bound sphingosine 1-phosphate restrains lymphopoiesis and neuroinflammation. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHITJMhvIaPP4MCWa7Vh8K8Yk51GxBS6I29IjDMuuFrFUPUUr3pIa1dheIPjrUWrAiVTftU4ReNbx9udSKYaFpMhzw1PAXjsM9TE_yYL8Td8cAhhtLXcZ0kWA_yfCN2jWvi8gYS-PGcWHXWHHE=[2] ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile. plos.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQSifp5KVU5CVhK0rPfTH7Lv7xIEK71Vx6wpT_GbtCTSPk-9ogKqNohbHG3qVBZ0hIKZrPEcT2_iaZiVeOv0HYNHcl0IS11l21LhG7X0cVYNkFRQZl7TjQE79DNSmOkHk5U7vzJzso3q92OdTo-dW7X-BEZgocmOxY8oCJKU4XgHnyiJo=[4] T cell-intrinsic S1PR1 regulates endogenous effector T-cell egress dynamics from lymph nodes during infection | PNAS. pnas.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7IxwNTME5NB1wxXFDwGYm8u1VmdyRsM9a6pgsmG0u6oZ4qWcR8CFfg49IKFPs4WOm0u3IVz3eAIOArhTe0a4vjiB5VD3qndzd8pJkFCJNuAMYSK-V01pjHNfEoMFhIW8kqcQKADvwy1z0kQ==

Sources

Safety & Regulatory Compliance

Safety

Pharmacological Profile &amp; Hazard Causality (The "Why")

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a deeply integrated system of chemical understanding and risk mitigation. AUY954 HCl is a highly potent, mon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a deeply integrated system of chemical understanding and risk mitigation. AUY954 HCl is a highly potent, monoselective Sphingosine-1-Phosphate Receptor-1 (S1P1) agonist. While it is an invaluable pharmacological probe for studying transplantation and autoimmune diseases, its biological potency demands rigorous, causality-driven disposal protocols.

Below is the comprehensive operational guide for the safe handling and disposal of AUY954 HCl, designed to protect personnel, ensure regulatory compliance, and maintain environmental integrity.

To manage a chemical safely, you must understand its mechanism of action. AUY954 HCl is an aminocarboxylate analog of FTY720 (fingolimod) that binds exclusively to the S1P1 receptor with an EC50 of 1.2 nM [1].

Unlike endogenous ligands that briefly activate the receptor, AUY954 HCl induces sustained receptor internalization and polyubiquitination-mediated degradation. Without surface S1P1 receptors, lymphocytes cannot sense the S1P gradient required to exit lymphoid organs. This results in profound, albeit reversible, peripheral lymphopenia (immunosuppression) [1]. Because of this potent biological activity, even trace environmental contamination or accidental dermal exposure poses a significant biological hazard.

G A AUY954 HCl Exposure B S1P1 Receptor Agonism A->B Binds (EC50 1.2 nM) C Receptor Internalization B->C Induces Degradation D Lymphocyte Sequestration C->D Blocks Egress E Immunosuppression (Hazard) D->E Systemic Effect

AUY954 HCl mechanism of action and the causality of its biological hazard.

Regulatory Framework & Logistics

Although AUY954 HCl may not carry a severe GHS hazard code on standard safety data sheets [4], its status as an active pharmaceutical ingredient (API) dictates that it must be managed under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) [3].

  • The Sewering Ban: The EPA strictly prohibits the "sewering" (disposal down sinks or drains) of any hazardous waste pharmaceuticals [2]. This is to prevent potent APIs from bypassing wastewater treatment plants and disrupting aquatic ecosystems.

  • Waste Categorization: In a research or clinical setting, unused or expired AUY954 HCl, as well as contaminated consumables, must be classified and segregated as Non-Creditable Hazardous Waste Pharmaceuticals [3].

Self-Validating Disposal Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Every action is paired with a validation check to ensure the protocol cannot proceed if a failure state is detected.

SOP 1: Solid Waste & Contaminated Consumables

Applies to: Powders, weighing boats, pipette tips, and empty compound vials.

  • Segregation: Place all solid waste directly into a designated, rigid, leak-proof hazardous pharmaceutical waste container (typically color-coded black or blue).

    • Validation Check: Verify the container label explicitly states "Hazardous Waste - Non-Creditable Pharmaceutical" before depositing waste. Ensure no biohazardous (red bag) waste is mixed in.

  • Containment & Sealing: Once the container reaches 75% capacity, seal it with a tamper-evident lid.

    • Validation Check: Invert the sealed container 45 degrees. If any particulate matter or dust escapes the seal, repackage the container immediately into a secondary overpack drum.

  • Transfer: Move the validated container to the facility's central hazardous waste accumulation area for vendor pickup [2].

SOP 2: Liquid Waste (DMSO or Aqueous Solutions)

Applies to: Stock solutions, assay buffers, and cell culture media containing AUY954 HCl. Causality Note: AUY954 HCl is highly soluble in Dimethyl Sulfoxide (DMSO). DMSO acts as a chemical "Trojan horse," rapidly penetrating the dermal barrier and carrying dissolved APIs directly into the bloodstream. Therefore, liquid waste poses a significantly higher acute exposure risk than dry powder.

  • Solvent Compatibility Check: Select a liquid waste carboy made of High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE).

    • Validation Check: Confirm the carboy material is rated for continuous DMSO storage. Incompatible plastics will degrade, leading to catastrophic leaks.

  • Transfer: Use a closed-system funnel to pour liquid waste into the carboy.

    • Validation Check: Visually confirm the liquid level remains below the 80% fill line. This headspace is required to account for vapor expansion and prevent pressure blowouts.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

SOP 3: Emergency Spill Response

Applies to: Accidental drops of powder vials or liquid stock solutions.

  • Isolation & PPE Upgrade: Restrict access to the spill zone. Don double nitrile gloves, splash goggles, a lab coat, and an N95/P100 respirator (if dry powder is aerosolized).

  • Containment: For liquids, encircle the spill with universal chemical binders (e.g., diatomaceous earth or sand) [4]. For powders, gently cover with damp paper towels to prevent dust generation.

    • Validation Check: Visually confirm the spill perimeter is fully enclosed by the absorbent barrier before working inward to clean the center.

  • Collection & Decontamination: Scoop the absorbed material using non-sparking tools into a hazardous waste bag. Wash the surface with a laboratory detergent solution, followed by a distilled water rinse.

    • Validation Check: Swipe the decontaminated area with a clean, dry tissue. If any residue or discoloration transfers to the tissue, repeat the detergent wash until the surface is analytically clean.

Operational Data Summary

To facilitate quick decision-making in the laboratory, the critical logistical and safety parameters for AUY954 HCl are summarized below.

ParameterSpecificationOperational & Safety Rationale
Primary Biological Hazard Immunosuppression (Lymphopenia)Potent S1P1 agonism causes lymphocyte sequestration in lymph nodes, severely lowering peripheral immune defenses.
EPA Waste Classification Non-Creditable Hazardous PharmaceuticalRegulated under 40 CFR Part 266 Subpart P; requires strict segregation from standard chemical or biological waste [3].
Sewering / Drain Disposal Strictly ProhibitedFederal mandate to prevent contamination of waterways and aquatic ecosystem disruption [2].
Primary Solvent Risk DMSO (Carrier Solvent)DMSO enhances dermal permeability, acting as a carrier for the active compound directly into the bloodstream.
Spill Containment Universal Binders (Diatomite/Sand)Inert binders prevent secondary chemical reactions during the physical cleanup process [4].

References

  • An Update on Sphingosine-1-Phosphate Receptor 1 Modulators. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). Available at:[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Handling

Personal protective equipment for handling AUY954 HCl

To safely handle highly potent active pharmaceutical ingredients (APIs) like AUY954 HCl, laboratory personnel must move beyond basic compliance and understand the specific pharmacological hazards of the molecule. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

To safely handle highly potent active pharmaceutical ingredients (APIs) like AUY954 HCl, laboratory personnel must move beyond basic compliance and understand the specific pharmacological hazards of the molecule. This guide provides a comprehensive, mechanism-driven operational plan for the safe handling, weighing, and disposal of AUY954 HCl.

Mechanistic Context & Hazard Profile

AUY954 HCl (CAS 820240-78-6) is an aminocarboxylate analog of fingolimod and acts as a highly potent, monoselective agonist of the sphingosine-1-phosphate receptor 1 (S1P1)[1]. It is widely utilized in experimental models of autoimmune diseases and allograft rejection[1].

Unlike non-selective S1P modulators, AUY954 exhibits an exceptional binding affinity (EC50 of 1.2 nM) exclusively at the S1P1 receptor[2]. Sustained activation of S1P1 by AUY954 triggers rapid receptor internalization and desensitization on the cell surface[3]. This abolishes the critical signaling gradient required for lymphocytes to egress from secondary lymphoid organs into the lymphatic circulation, resulting in profound, reversible peripheral lymphopenia (immunosuppression)[2]. Furthermore, repeated exposure to AUY954 has been shown to induce vascular leakage and enhance pulmonary fibrosis, highlighting the severe risks of chronic accidental exposure[4].

AUY954_Mechanism Exposure Accidental Exposure (Inhalation / Dermal) Binding S1P1 Receptor Agonism (EC50 = 1.2 nM) Exposure->Binding Systemic Absorption Internalization Receptor Internalization & Desensitization Binding->Internalization Sustained Activation Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Loss of Egress Signal Toxicity Profound Lymphopenia (Immunosuppression) Sequestration->Toxicity Clinical Hazard

Figure 1: Mechanistic pathway of AUY954 HCl-induced lymphopenia following accidental exposure.

Quantitative Data & Operational Implications

Table 1: Physicochemical & Pharmacological Profile of AUY954 HCl

ParameterValueOperational Implication
Target Affinity (EC50) 1.2 nM (S1P1)[2]Extreme biological potency; microgram-level exposures can trigger systemic immunosuppression.
Solubility 2 mg/mL (in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[5]Requires organic solvents for initial stock; increases dermal penetration risk during liquid handling.
Storage (Powder) -20°C (up to 3 years)[5]Must be equilibrated to room temperature before opening to prevent hygroscopic degradation.
Storage (Solvent) -80°C (up to 1 year)[5]Aliquot immediately to avoid repeated freeze-thaw cycles that compromise molecular integrity.

Mandatory Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale & Causality
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized API. Inhalation bypasses first-pass metabolism, risking rapid systemic S1P1 activation and subsequent lymphopenia[2].
Hand Protection Double-layered Nitrile GlovesAUY954 HCl dissolved in DMSO has high dermal permeability. Double gloving ensures the inner glove remains sterile and chemically intact if the outer glove is breached[5].
Eye Protection Snug-fitting Chemical GogglesPrevents conjunctival absorption of HCl salt dust, which can cause local irritation and systemic absorption.
Body Protection Fluid-resistant Lab Coat (Knit Cuffs)Prevents accumulation of static-prone powder on exposed wrists, mitigating the risk of delayed dermal exposure.

Operational Workflow: Safe Handling & Weighing Protocol

Because AUY954 HCl is an active pharmaceutical ingredient, the highest risk of exposure occurs during the weighing of the dry powder.

Step 1: Environmental Equilibration

  • Action: Transfer the sealed AUY954 HCl vial from -20°C storage to a desiccator at room temperature for 30 minutes prior to opening[5].

  • Causality: Prevents atmospheric moisture condensation on the hygroscopic HCl salt. Moisture not only degrades the compound but alters the true mass, ruining experimental reproducibility.

Step 2: Engineering Controls Setup

  • Action: Conduct all open-vial operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Causality: A verified face velocity of 80-120 fpm ensures that highly potent, aerosolized micro-particles are continuously directed away from the operator's breathing zone.

Step 3: Static Mitigation and Weighing

  • Action: Pass an anti-static zero-ionizer over the spatula and weigh boat. Weigh the desired mass carefully.

  • Causality: HCl salts carry triboelectric charges. Unmitigated static discharge can cause the powder to "jump," leading to uncontrolled aerosolization and invisible contamination of the workspace.

Step 4: In-Situ Solubilization

  • Action: Add the primary vehicle (e.g., DMSO) directly to the weigh boat or vial inside the BSC to achieve the target stock concentration[5].

  • Causality: Converting the powder to a liquid state immediately eliminates the inhalation hazard of airborne particulates, though dermal hazards remain.

  • Validation Check: Visually inspect the BSC surface using a high-intensity oblique flashlight. The complete absence of crystalline glint confirms that no powder scattered during the transfer process.

Spill Response & Decontamination Protocol

Step 1: Immediate Isolation

  • Action: Halt work immediately. If powder is spilled outside the BSC, evacuate the 1.5-meter radius and allow the room's HVAC system to clear airborne dust for 15 minutes.

Step 2: Wet-Wipe Containment

  • Action: Do NOT sweep or use a standard vacuum. Overlay the spill with absorbent pads lightly dampened with 70% ethanol or water.

  • Causality: Dry sweeping aerosolizes the potent S1P1 agonist. Dampening the pads suppresses dust generation, while the solvent traps the hydrophobic core of the molecule.

Step 3: Chemical Deactivation & Removal

  • Action: Wipe inward from the perimeter to the center. Dispose of pads in a sealed, rigid biohazard container.

  • Causality: Inward wiping prevents the expansion of the contamination footprint.

  • Validation Check: Perform a secondary wipe with 10% bleach, followed by a water rinse. Swab the area and verify the absence of residue under standard lighting.

Waste Disposal Plan

Step 1: Segregation of Liquid Waste

  • Action: Collect all AUY954-containing solvent waste in a dedicated, clearly labeled "Hazardous Pharmaceutical Liquid Waste" carboy.

  • Causality: Mixing potent immunomodulators with general organic waste can lead to dangerous cross-contamination and presents severe exposure risks to downstream waste handlers.

Step 2: Solid Waste Incineration

  • Action: Dispose of all contaminated consumables (weigh boats, pipette tips, outer gloves) in rigid, puncture-resistant containers designated for high-temperature incineration (>1000°C).

  • Causality: High-temperature incineration is the only validated method to completely destroy the active aminocarboxylate pharmacophore, preventing environmental persistence and aquatic toxicity.

  • Validation Check: Verify that all waste manifests explicitly list "Potent S1P1 Agonist (AUY954 HCl)" to ensure strict compliance with institutional Environmental Health and Safety (EHS) regulations.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AUY954 HCl
Reactant of Route 2
Reactant of Route 2
AUY954 HCl
© Copyright 2026 BenchChem. All Rights Reserved.